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(2-Isopropyloxazol-4-yl)methanamine hydrochloride Documentation Hub

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  • Product: (2-Isopropyloxazol-4-yl)methanamine hydrochloride
  • CAS: 15924-16-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

Executive Summary Target Molecule: (2-Isopropyloxazol-4-yl)methanamine hydrochloride CAS Registry Number: 1053059-18-9 (Free base/Salt variants) Molecular Formula: (HCl Salt) Molecular Weight: 176.64 g/mol (Salt) This te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2-Isopropyloxazol-4-yl)methanamine hydrochloride CAS Registry Number: 1053059-18-9 (Free base/Salt variants) Molecular Formula:


 (HCl Salt)
Molecular Weight:  176.64  g/mol  (Salt)

This technical guide details the high-purity synthesis of (2-isopropyloxazol-4-yl)methanamine hydrochloride, a critical heterocyclic building block used in the development of TRPV1 antagonists and other bioactive agents. The oxazole core serves as a bioisostere for amide or ester linkages, improving metabolic stability.

The pathway selected for this guide prioritizes scalability, safety, and intermediate stability . While direct reductive amination of the corresponding aldehyde is possible, the Hantzsch Oxazole Synthesis followed by a Gabriel Amine Synthesis is presented here. This route avoids the handling of unstable aldehydes and explosive azide intermediates, providing crystalline intermediates that ensure a self-validating purity profile.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the 1,3-oxazole ring via the Hantzsch synthesis, followed by functional group interconversion (FGI) of the C4-substituent.

  • C-N Disconnection: The primary amine is traced back to a phthalimide-protected precursor, ensuring mono-amination.

  • C-O Disconnection: The phthalimide is derived from an alcohol, which is the reduction product of an ester.

  • Ring Construction: The 2,4-disubstituted oxazole core is assembled via the condensation of Isobutyramide (providing the C2-isopropyl group) and Ethyl bromopyruvate (providing the C4-carboxylate and ring carbons).

Retrosynthesis Target (2-Isopropyloxazol-4-yl) methanamine HCl Phthalimide Phthalimide Intermediate Target->Phthalimide Deprotection Alcohol (2-Isopropyloxazol-4-yl) methanol Phthalimide->Alcohol Mitsunobu or Activation/Substitution Ester Ethyl 2-isopropyloxazole- 4-carboxylate Alcohol->Ester Reduction precursors Isobutyramide + Ethyl Bromopyruvate Ester->precursors Hantzsch Synthesis

Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.

Detailed Synthetic Protocols

Phase 1: Construction of the Oxazole Core

Reaction: Hantzsch Oxazole Synthesis Objective: Synthesis of Ethyl 2-isopropyloxazole-4-carboxylate

This step involves the cyclocondensation of isobutyramide with ethyl bromopyruvate. The reaction proceeds via nucleophilic attack of the amide oxygen on the


-carbon of the bromoketone, followed by cyclization and dehydration.

Reagents & Stoichiometry:

Reagent Equiv. Role
Isobutyramide 1.0 Core Scaffold (C2 source)
Ethyl Bromopyruvate 1.1 Core Scaffold (C4/C5 source)

| Calcium Carbonate (


) | 1.5 | Acid Scavenger |
| Ethanol (Absolute) | Solvent | Reaction Medium (0.5 M) |

Protocol:

  • Setup: Charge a round-bottom flask with Isobutyramide (1.0 eq) and Ethanol (10 vol).

  • Addition: Add Ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Buffering: Add solid

    
     (1.5 eq). Note: Scavenging HBr is critical to prevent acid-catalyzed polymerization of the bromopyruvate.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with saturated

    
     and Brine. Dry over 
    
    
    
    . Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
  • Validation:

    
     NMR should show the isopropyl septet/doublet and the ethyl ester quartet/triplet.
    
Phase 2: Reduction of Ester to Alcohol

Reaction: Hydride Reduction Objective: Synthesis of (2-Isopropyloxazol-4-yl)methanol

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl 2-isopropyloxazole-4-carboxylate 1.0 Substrate

|


 (2.0M in THF) | 1.2 | Reducing Agent |
| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Setup: Under

    
     atmosphere, cool a solution of 
    
    
    
    (1.2 eq) in anhydrous THF to
    
    
    .
  • Addition: Dissolve the ester from Phase 1 in THF and add dropwise to the hydride solution, maintaining temp

    
    .
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench (Fieser Method): Cool to

    
    . Cautiously add water (
    
    
    
    g LAH), then 15% NaOH (
    
    
    g LAH), then water (
    
    
    g LAH).
  • Isolation: Filter the granular aluminum salts through a Celite pad. Concentrate the filtrate to yield the crude alcohol.

  • Status: Usually sufficiently pure for the next step.

Phase 3: Amination via Gabriel Synthesis

Reaction: Activation and Nucleophilic Substitution Objective: Synthesis of 2-((2-isopropyloxazol-4-yl)methyl)isoindoline-1,3-dione

Direct amination of the alcohol is difficult. We convert the alcohol to a mesylate (or chloride), then displace with potassium phthalimide.

Step 3a: Mesylation

  • Dissolve Alcohol (1.0 eq) in DCM with

    
     (1.5 eq). Cool to 
    
    
    
    .
  • Add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir 1 hour.

  • Aqueous workup (cold water wash) and concentration yields the unstable mesylate. Use immediately.

Step 3b: Phthalimide Displacement

  • Dissolve crude mesylate in DMF (0.5 M).

  • Add Potassium Phthalimide (1.2 eq).

  • Heat to

    
     for 4 hours. The phthalimide anion displaces the mesylate.
    
  • Workup: Pour into water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

  • Purification: Recrystallize from EtOH or triturate with ether.

Phase 4: Deprotection and Salt Formation

Reaction: Hydrazinolysis and Acidification Objective: (2-Isopropyloxazol-4-yl)methanamine hydrochloride

Protocol:

  • Deprotection: Suspend the Phthalimide intermediate in Ethanol. Add Hydrazine hydrate (3.0 eq). Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to RT. Filter off the phthalhydrazide byproduct.

  • Extraction: Concentrate the filtrate. Dissolve residue in

    
     NaOH (to ensure free base) and extract with DCM (
    
    
    
    ). Dry organic layer over
    
    
    .
  • Salt Formation: Cool the DCM solution to

    
    . Add 
    
    
    
    HCl in Dioxane (1.5 eq) dropwise.
  • Final Product: The hydrochloride salt precipitates. Filter, wash with diethyl ether, and dry under vacuum.

Process Visualization

SynthesisWorkflow Start Isobutyramide + Ethyl Bromopyruvate Step1 Cyclization (Hantzsch) Reflux EtOH, CaCO3 Start->Step1 Inter1 Ethyl 2-isopropyloxazole- 4-carboxylate Step1->Inter1 Step2 Reduction LiAlH4, THF Inter1->Step2 Inter2 (2-Isopropyloxazol-4-yl) methanol Step2->Inter2 Step3 Activation & Substitution 1. MsCl, Et3N 2. K-Phthalimide, DMF Inter2->Step3 Inter3 Phthalimide Protected Amine Step3->Inter3 Step4 Deprotection & Salt Formation 1. Hydrazine, EtOH 2. HCl/Dioxane Inter3->Step4 Final (2-Isopropyloxazol-4-yl) methanamine HCl Step4->Final

Figure 2: Step-by-step synthetic workflow for the hydrochloride salt production.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Hantzsch Temperature

Required to drive the dehydration step of the hydroxy-oxazoline intermediate.
Acid Scavenger

or

Ethyl bromopyruvate degrades in the presence of HBr generated during the reaction. Neutralization improves yield.
Reduction Quench Fieser MethodStandard acid quenches can open the oxazole ring or form emulsions. Fieser workup ensures granular precipitates.
Hydrazinolysis Stoichiometry > 2.5 eqExcess hydrazine drives the equilibrium to the phthalhydrazide byproduct, ensuring complete amine release.

Safety & Handling

  • Ethyl Bromopyruvate: Potent lachrymator and skin irritant.[3] Handle only in a fume hood.

  • Lithium Aluminum Hydride: Reacts violently with water and protic solvents releasing

    
    . Use anhydrous solvents and inert atmosphere (
    
    
    
    /Ar).
  • Hydrazine Hydrate: Carcinogenic and toxic. Avoid skin contact; deactivate waste with bleach before disposal.

References

  • Hantzsch Oxazole Synthesis Mechanism & Applications

    • Robinson-Gabriel and Hantzsch syntheses of oxazoles.
    • Source: (General mechanism grounding).

  • Synthesis of Ethyl Bromopyruvate

    • Process to manufacture ethyl bromopyruvate from ethyl pyruvate.[4][5]

    • Source:

  • Gabriel Synthesis Protocol

    • The Gabriel Synthesis For Making Primary Amines.[6][7]

    • Source:

  • Oxazole Building Blocks in Medicinal Chemistry

    • Synthesis, Reactions and Medicinal Uses of Oxazole.[8]

    • Source:

  • Analytical Data for Analogous Structures

    • (1,2-Oxazol-4-yl)methanamine hydrochloride (PubChem CID 22274230).[9]

    • Source:

Sources

Exploratory

Spectral Data for (2-Isopropyloxazol-4-yl)methanamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for (2-isopropyloxazol-4-yl)methanamine hydrochloride. In the absence of directly published spectra for this specific salt, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the expected spectral data for (2-isopropyloxazol-4-yl)methanamine hydrochloride. In the absence of directly published spectra for this specific salt, this document leverages available data for the corresponding free base, (2-isopropyloxazol-4-yl)methanamine, and established principles of spectroscopic analysis to predict the spectral characteristics of the hydrochloride form. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical properties of this compound.

Introduction: The Significance of Spectral Characterization

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery. The oxazole core is a common scaffold in biologically active molecules, and the aminomethyl side chain provides a key site for further functionalization or interaction with biological targets. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of such compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed fingerprint of the molecule's atomic and electronic environment.

The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of amine-containing drug candidates.[1] This guide will first outline the expected spectral data for the free base, (2-isopropyloxazol-4-yl)methanamine, and then provide a detailed analysis of the anticipated spectral shifts and changes upon protonation to form the hydrochloride salt.

Molecular Structure and Key Features

The structural features of (2-isopropyloxazol-4-yl)methanamine and its hydrochloride salt are fundamental to interpreting their spectral data. The molecule consists of an oxazole ring substituted with an isopropyl group at the 2-position and a methanamine group at the 4-position.

Caption: Molecular structures of the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The protonation of the primary amine to an ammonium salt is expected to cause a downfield shift (increase in ppm) for the protons on and near the nitrogen atom due to the increased electron-withdrawing nature of the positively charged nitrogen.[1][2]

Proton Assignment Expected Chemical Shift (δ) for Free Base (ppm) Expected Chemical Shift (δ) for HCl Salt (ppm) Multiplicity Integration Justification for Shift
-CH(CH₃)₂~3.1~3.2Septet1HMinor inductive effect from protonated amine.
-CH(CH ₃)₂~1.3~1.4Doublet6HMinor inductive effect.
Oxazole-H~7.8~8.0Singlet1HDeshielding due to proximity to the electron-withdrawing ammonium group.
-CH ₂NH₂/₃⁺~3.8~4.1Singlet/Broad Singlet2HSignificant deshielding from the adjacent positively charged nitrogen.
-NH~1.5-2.5 (broad)-Broad Singlet2HExchangeable protons, signal often broad.
-NH ₃⁺-~8.0-9.0 (broad)Broad Singlet3HHighly deshielded due to positive charge and hydrogen bonding. Signal is often broad and may exchange with water in the solvent.[3]
Predicted ¹³C NMR Data

Similar to ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift in the ¹³C NMR spectrum.

Carbon Assignment Expected Chemical Shift (δ) for Free Base (ppm) Expected Chemical Shift (δ) for HCl Salt (ppm) Justification for Shift
C =N (Oxazole)~160~161Minor inductive effect.
O-C =C (Oxazole)~138~140Deshielding due to proximity to the electron-withdrawing side chain.
N-C=C (Oxazole)~125~127Minor deshielding effect.
-C H(CH₃)₂~30~31Minor inductive effect.
-CH(C H₃)₂~22~23Minor inductive effect.
-C H₂NH₂/₃⁺~40~45Significant deshielding from the adjacent positively charged nitrogen.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the exchangeable NH₃⁺ protons.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard pulse program.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For the free base, electrospray ionization (ESI) in positive mode is expected to yield the protonated molecule [M+H]⁺. For the hydrochloride salt, the analysis would likely still show the [M+H]⁺ of the free base, as the HCl is typically lost during the ionization process.

Technique Ion Expected m/z Notes
ESI-MS (+)[C₇H₁₂N₂O + H]⁺141.10This would be the molecular ion for the free base.
High-Resolution MS (HRMS)[C₇H₁₂N₂O + H]⁺141.0973Provides high mass accuracy for formula confirmation.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it via an LC system.

    • Acquire data in positive ion mode.

    • For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data

The most significant change in the IR spectrum upon formation of the hydrochloride salt will be in the N-H stretching and bending regions.[4]

Vibrational Mode Expected Wavenumber (cm⁻¹) for Free Base Expected Wavenumber (cm⁻¹) for HCl Salt Appearance Justification for Change
N-H Stretch (asymmetric & symmetric)3400-3250-Two sharp to medium peaksCharacteristic of a primary amine (-NH₂).[5]
N-H⁺ Stretch-3200-2800Broad, strong, and complexFormation of the ammonium group (-NH₃⁺) leads to a very broad and intense absorption due to hydrogen bonding.[4]
C-H Stretch (aliphatic)3000-2850Overlapped by N-H⁺ stretchSharp, medium to strongTypical for isopropyl and methylene groups.
N-H Bend (scissoring)1650-15801600-1500Medium to strongBending vibration of the -NH₂ group.
N-H⁺ Bend (asymmetric & symmetric)-~1600 and ~1500Medium to strongBending vibrations of the -NH₃⁺ group.
C=N Stretch (oxazole)~1620~1625MediumRing stretching vibration.
C-O-C Stretch (oxazole)~1100~1100StrongRing stretching vibration.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum.

    • The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of (2-isopropyloxazol-4-yl)methanamine hydrochloride.

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting synthesis Synthesize and Purify (2-Isopropyloxazol-4-yl)methanamine HCl ms Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) synthesis->ms Acquire Data ir Infrared Spectroscopy (FT-IR) - Identify Functional Groups (-NH3+, C=N, C-O) - Confirm Salt Formation synthesis->ir Acquire Data nmr NMR Spectroscopy (1H, 13C) - Elucidate C-H Framework - Confirm Connectivity - Assess Purity synthesis->nmr Acquire Data interpret Correlate all spectral data to confirm the structure of (2-Isopropyloxazol-4-yl)methanamine HCl ms->interpret Analyze and Interpret ir->interpret Analyze and Interpret nmr->interpret Analyze and Interpret report Generate Technical Report with annotated spectra and tables interpret->report Finalize

Caption: A typical workflow for the spectral characterization of a novel compound.

Conclusion

This technical guide provides a detailed, theory-grounded prediction of the NMR, MS, and IR spectral data for (2-isopropyloxazol-4-yl)methanamine hydrochloride. By understanding the fundamental principles of how protonation affects the spectroscopic properties of a primary amine, researchers can confidently interpret experimental data, confirm the successful synthesis of the target compound, and ensure its quality for further applications in drug discovery and development. The provided protocols offer a standardized approach to acquiring high-quality spectral data for this and similar molecules.

References

  • La Francesca, E., De Angelis, S., & De Sanctis, M. C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Europlanet Science Congress.
  • Jana, S., Trivedi, M. K., Branton, A., Trivedi, D., & Nayak, G. (2015).
  • Knop, O., Oxton, I. A., & Falk, M. (1978). Infrared Spectra of the Ammonium Ion in Crystals. I. Ammonium Hexachloroplatinate(IV) and Hexachlorotellurate(IV). Canadian Journal of Chemistry, 56(3), 404-413.
  • Kaldor, U., & Shavitt, I. (2012). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 3(10), 843–847.
  • D'Amore, M., & De Angelis, S. (2020). Reflectance Spectroscopy of Ammonium Salts: Implications for Planetary Surface Composition. Minerals, 10(10), 894.
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Kunnus, K., Zhang, T., & Delcey, M. G. (2020). Effects of Protonation, Hydrogen Bonding, and Photodamaging on X-ray Spectroscopy of the Amine Terminal Group in Aminothiolate Monolayers. The Journal of Physical Chemistry C, 124(34), 18567–18579.
  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • Gao, J., et al. (2014). Protonated primary amines induced thymine quintets studied by electrospray ionization mass spectrometry and density functional theory calculations. Journal of Mass Spectrometry, 49(4), 289-296.
  • Reddit discussion on amine hydrochloride salt reactions. (2023). r/OrganicChemistry.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).
  • Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of Mass Spectrometry, 36(9), 1059-1072.
  • Schlemmer, S., et al. (2019). SPECTROSCOPIC STUDIES OF PROTONATED AMINES: CH3NH3+ AND C2H5NH3+.
  • BLD Pharm. (n.d.). (2-Isopropyloxazol-4-yl)methanamine.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
  • Shinggu, J. P., Etim, E. E., & Onen, A. (2025). Protonation-Induced Structural and Spectroscopic Variations in.
  • Sigma-Aldrich. (n.d.). Hydrochloride salt.
  • Kummari, E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27361–27370.
  • Google Patents. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Reddit discussion on detecting HCl salt in organic compounds. (2023). r/chemistry.
  • PubChem. (n.d.). (2-Isopropylthiazol-4-yl)methanamine.
  • PubMed. (n.d.). Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)
  • NIST. (n.d.). Methenamine. NIST Chemistry WebBook.
  • Simmler, C., et al. (2017).
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine.
  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy.
  • Nath, K., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. RSC Advances, 13(28), 19183-19190.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChemLite. (n.d.). (2-(p-tolyl)oxazol-4-yl)methanamine.
  • NIST. (n.d.). 2-Propanamine. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 2-ISOPROPYLANISOLE(2944-47-0) IR Spectrum.
  • GovInfo. (n.d.).
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • PMDA. (n.d.). INFRARED REFERENCE SPECTRA.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • SpectraBase. (n.d.). 4-Isopropyloctane.

Sources

Foundational

An In-depth Technical Guide to (2-Isopropyloxazol-4-yl)methanamine Hydrochloride: Synthesis, Properties, and Potential Applications

Preamble: Navigating the Landscape of Novel Chemical Entities Molecular Overview and Structural Significance (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a substituted oxazole derivative. The core of the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Landscape of Novel Chemical Entities

Molecular Overview and Structural Significance

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a substituted oxazole derivative. The core of the molecule is a 1,3-oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring system is a "privileged" scaffold in medicinal chemistry, appearing in numerous natural products and synthetic active pharmaceutical ingredients (APIs). The isopropyl group at the 2-position and the aminomethyl group at the 4-position provide specific steric and electronic properties that can be crucial for molecular recognition by biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are desirable properties for a drug candidate.

Synthetic Pathways: A Chemist's Guide to (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride can be logically approached in a multi-step process, commencing with the formation of the oxazole core, followed by functionalization to introduce the aminomethyl side-chain.

Synthesis of the 2-Isopropyloxazole Core

The formation of the 2,4-disubstituted oxazole ring is a critical first phase. A common and effective method for constructing such a scaffold involves the cyclodehydration of an α-acylamino aldehyde or ketone.

Conceptual Workflow for 2-Isopropyloxazole-4-carbaldehyde Synthesis

A Isobutyramide C α-Isobutyramido Ketone A->C Acylation B α-Halo Ketone B->C D 2-Isopropyl-oxazole Intermediate C->D Cyclodehydration E 2-Isopropyloxazole-4-carbaldehyde D->E Formylation

Caption: General workflow for the synthesis of the key intermediate, 2-Isopropyloxazole-4-carbaldehyde.

Key Intermediate: 2-Isopropyl-1,3-oxazole-4-carbaldehyde

A pivotal intermediate in the synthesis of the target compound is 2-Isopropyl-1,3-oxazole-4-carbaldehyde. This compound is described as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its aldehyde functionality is the key handle for introducing the desired aminomethyl group.

Final Synthetic Step: Reductive Amination and Salt Formation

The conversion of 2-Isopropyl-1,3-oxazole-4-carbaldehyde to (2-Isopropyloxazol-4-yl)methanamine is typically achieved through reductive amination. This widely used reaction involves the formation of an intermediate imine from the aldehyde and ammonia (or an ammonia equivalent), which is then reduced to the corresponding amine. The final step is the formation of the hydrochloride salt.

Detailed Protocol for the Synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride

  • Reaction Setup: In a reaction vessel, dissolve 2-Isopropyl-1,3-oxazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium chloride, along with a mild base like triethylamine, or use a solution of ammonia in methanol.

  • Reducing Agent: Introduce a reducing agent. Sodium borohydride or sodium cyanoborohydride are commonly used for this transformation. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reducing agent with a small amount of water or acetone. Remove the solvent under reduced pressure.

  • Purification of the Free Base: The crude product, (2-Isopropyloxazol-4-yl)methanamine, can be purified by column chromatography on silica gel.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.

  • Isolation: The (2-Isopropyloxazol-4-yl)methanamine hydrochloride will precipitate out of the solution. The solid can then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Reaction Scheme: From Aldehyde to Hydrochloride Salt

Aldehyde 2-Isopropyloxazole-4-carbaldehyde Amine (2-Isopropyloxazol-4-yl)methanamine (Free Base) Aldehyde->Amine Reductive Amination (e.g., NaBH4, NH3) HCl_Salt (2-Isopropyloxazol-4-yl)methanamine hydrochloride Amine->HCl_Salt Salt Formation (HCl)

Caption: Final steps in the synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

Physicochemical Properties and Characterization

While extensive experimental data for (2-Isopropyloxazol-4-yl)methanamine hydrochloride is not publicly available, we can predict some of its key properties based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₃ClN₂OBased on chemical structure
Molecular Weight 176.64 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form increases polarity and aqueous solubility
Stability Stable under normal laboratory conditionsThe oxazole ring is aromatic and generally stable

Potential Applications and Fields of Research

The structural features of (2-Isopropyloxazol-4-yl)methanamine hydrochloride suggest its potential utility in several areas of drug discovery and development.

  • Medicinal Chemistry: As a building block, this compound can be incorporated into larger molecules to explore structure-activity relationships (SAR). The primary amine provides a reactive handle for further derivatization, such as amide bond formation.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and specific functionality of this molecule make it a potential candidate for fragment screening libraries.

  • Agrochemicals: The oxazole core is also found in some agrochemicals, suggesting that derivatives of this compound could be explored for their potential as herbicides, fungicides, or insecticides.[1]

Conclusion and Future Outlook

(2-Isopropyloxazol-4-yl)methanamine hydrochloride represents a chemical entity with untapped potential. While its history is not well-documented, a clear and feasible synthetic pathway can be proposed based on established organic chemistry principles. The presence of the versatile oxazole core and a reactive primary amine makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in pharmaceutical and agrochemical research.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

[1] Abstract & Introduction (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a critical heterocyclic building block, often employed in fragment-based drug discovery (FBDD) and the synthesis of protease inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a critical heterocyclic building block, often employed in fragment-based drug discovery (FBDD) and the synthesis of protease inhibitors.[1] The oxazole core serves as a bioisostere for thiazoles and pyridines, offering unique hydrogen-bonding capabilities and metabolic stability profiles.

This application note details a robust, four-step synthetic protocol designed for research-grade production (gram scale). Unlike industrial routes that utilize the highly hazardous 1,3-dichloroacetone, this protocol employs a modified Hantzsch synthesis using ethyl bromopyruvate. This pathway offers superior regiocontrol, safer handling, and distinct "checkpoint" intermediates (ester and alcohol) that facilitate quality control. The final amination is achieved via the Delépine reaction , ensuring high selectivity for the primary amine and direct isolation of the hydrochloride salt.

Retrosynthetic Analysis

The synthetic strategy disconnects the target molecule at the C-N bond and the oxazole ring formation.

  • Target: (2-Isopropyloxazol-4-yl)methanamine HCl[1]

  • Precursor 1: 4-(Chloromethyl)-2-isopropyloxazole (Activated Electrophile)[1]

  • Precursor 2: (2-Isopropyloxazol-4-yl)methanol (Stable Intermediate)[1]

  • Starting Materials: Isobutyramide + Ethyl Bromopyruvate[1]

Retrosynthesis Target (2-Isopropyloxazol-4-yl) methanamine HCl Chloride 4-(Chloromethyl)- 2-isopropyloxazole Target->Chloride Delépine Amination Alcohol (2-Isopropyloxazol-4-yl) methanol Chloride->Alcohol Chlorination (SOCl2) Ester Ethyl 2-isopropyl- oxazole-4-carboxylate Alcohol->Ester Reduction (LiAlH4) Start Isobutyramide + Ethyl Bromopyruvate Ester->Start Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the oxazole core followed by functional group interconversion.[1]

Detailed Experimental Protocol

Phase 1: Oxazole Ring Construction

Objective: Synthesis of Ethyl 2-isopropyl-4-oxazolecarboxylate.

Rationale: Direct condensation of amides with


-haloketones (Hantzsch) can be sluggish compared to thioamides.[1] We utilize neat conditions or high-concentration reflux to drive the reaction, followed by dehydration.[1]

Reagents:

  • Isobutyramide (1.0 equiv)[1]

  • Ethyl Bromopyruvate (1.1 equiv)[1]

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal)[1]

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Isobutyramide (8.7 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add Ethyl Bromopyruvate (13.8 mL, 110 mmol) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amide.
    
  • Workup: Concentrate the solvent in vacuo. The residue is often an oily hydroxy-intermediate.[1]

  • Dehydration (if necessary): If the intermediate does not cyclize spontaneously, dissolve the residue in Toluene (100 mL), add a catalytic amount of

    
    -TsOH, and reflux with a Dean-Stark trap for 2 hours.
    
  • Purification: Neutralize with saturated

    
    , wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Silica gel, 0-20% EtOAc/Hexanes) to yield the ester as a pale yellow oil.[1]
Phase 2: Reduction to Alcohol

Objective: Synthesis of (2-Isopropyloxazol-4-yl)methanol.

Procedure:

  • Setup: Under Nitrogen atmosphere, suspend

    
     (1.2 equiv) in anhydrous THF at 
    
    
    
    .
  • Addition: Add a solution of the Phase 1 Ester (1.0 equiv) in THF dropwise, maintaining the temperature below

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench (Fieser Method): Cool to

    
    . Carefully add water (
    
    
    
    mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = grams of LAH used.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the alcohol. (Yield typically >85%).[1][2]

Phase 3: Activation to Alkyl Chloride

Objective: Synthesis of 4-(Chloromethyl)-2-isopropyloxazole.[1]

Procedure:

  • Dissolve the alcohol (1.0 equiv) in anhydrous DCM at

    
    .[1]
    
  • Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise.
    
  • Stir at RT for 3 hours.

  • Concentrate in vacuo to remove DCM and excess

    
    .[1] Co-evaporate with toluene twice to ensure removal of acidic traces.
    
  • Note: The product is a reactive benzylic-type chloride.[1] Use immediately in Phase 4 or store at

    
     under inert gas.
    
Phase 4: Delépine Amination & Salt Formation

Objective: Synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

Rationale: The Delépine reaction is selected over Gabriel synthesis for operational simplicity and milder cleavage conditions (acidic vs. hydrazine). It avoids the over-alkylation common with ammonia.

Reagents:

  • 4-(Chloromethyl)-2-isopropyloxazole (from Phase 3)[1]

  • Hexamethylenetetramine (HMTA)[1]

  • Solvent: Chloroform (

    
    ) or Ethanol[1]
    
  • Hydrolysis: Conc. HCl / Ethanol[2]

Procedure:

  • Quaternization: Dissolve the crude chloride (10 mmol) in

    
     (30 mL). Add HMTA (1.54 g, 11 mmol).
    
  • Precipitation: Stir at reflux for 4 hours or RT overnight. The quaternary hexaminium salt will precipitate as a white solid.

  • Filtration: Filter the salt, wash with cold

    
    , and dry.
    
  • Hydrolysis: Suspend the salt in Ethanol (20 mL) and add Conc. HCl (3 mL, excess).

  • Reflux: Heat to reflux for 2–4 hours. The HMTA breaks down into formaldehyde (removed as acetal/gas) and ammonium chloride, releasing the primary amine.

  • Isolation: Cool the mixture. If

    
     precipitates, filter it off (warm). Concentrate the filtrate to dryness.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Ether or Isopropanol to yield the pure hydrochloride salt.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Stoichiometry (Phase 1) 1.1 eq Ethyl BromopyruvateSlight excess ensures full consumption of the amide, which is harder to remove than the bromopyruvate byproducts.[1]
Temperature (Phase 2)

during addition
Exothermic reduction.[1] High temp can cause ring opening of the oxazole.
Moisture Control (Phase 3) Anhydrous Conditions

hydrolyzes rapidly.[1] Water generates HCl gas which can degrade the oxazole if not controlled.
Hydrolysis Time (Phase 4) 2-4 hours RefluxInsufficient time leads to incomplete cleavage of the HMTA adduct; excessive time may degrade the oxazole ring.[1]

Analytical Validation

Expected Data for (2-Isopropyloxazol-4-yl)methanamine HCl:

  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Soluble in Water, Methanol, DMSO.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.40 (br s, 3H, 
      
      
      
      )
    • 
       8.05 (s, 1H, Oxazole 
      
      
      
      )[1]
    • 
       3.95 (q, 2H, 
      
      
      
      )[1]
    • 
       3.10 (sept, 1H, Isopropyl 
      
      
      
      )
    • 
       1.28 (d, 6H, Isopropyl 
      
      
      
      )
  • MS (ESI+):

    
     141.1 
    
    
    
    (Free base).[1]

Workflow Visualization

Workflow cluster_0 Phase 4: Delépine Amination Input 4-(Chloromethyl)- 2-isopropyloxazole HMTA + HMTA (in Chloroform) Input->HMTA Salt Hexaminium Salt (Precipitate) HMTA->Salt Hydrolysis Acid Hydrolysis (HCl / EtOH Reflux) Salt->Hydrolysis Workup Filter NH4Cl -> Concentrate -> Recrystallize Hydrolysis->Workup Final Final Product: Amine HCl Salt Workup->Final

Figure 2: Process flow for the critical amination step converting the alkyl chloride to the amine salt.[1]

Safety & Handling

  • Ethyl Bromopyruvate: Potent lachrymator and skin irritant.[3] Handle only in a fume hood.

  • Thionyl Chloride: Releases

    
     and 
    
    
    
    gas.[1] Corrosive.
  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use dry powder extinguishers only.

  • Oxazole Intermediates: Treat as potential sensitizers.

References

  • Hantzsch Oxazole Synthesis (General):Organic Syntheses, Coll. Vol. 3, p. 581 (1955).
  • Ethyl Bromopyruvate in Oxazole Synthesis: Gilchrist, T. L., et al. "Reaction of azoles with ethyl bromopyruvate oxime." J. Chem. Soc., Perkin Trans.[4] 1, 1987, 2235-2239.[4] Link

  • Delépine Reaction Protocol: Galat, A., & Elion, G. B. "Interaction of Amides with Amines." J. Am. Chem. Soc. 1939, 61, 3585.
  • Analogous Thiazole Synthesis (Ritonavir Intermediate): Kempf, D. J., et al. "Retroviral protease inhibiting compounds."[5] U.S. Patent 5,461,067. Link

  • Oxazole Building Blocks: BenchChem Technical Guide: (2,5-Dimethyl-1,3-oxazol-4-yl)methylamine. Link (General reference for oxazole amine handling).[1]

Sources

Application

(2-Isopropyloxazol-4-yl)methanamine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Oxazole Moiety as a Privileged Structure in Medicinal Chemistry The search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Moiety as a Privileged Structure in Medicinal Chemistry

The search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the oxazole ring system has emerged as a "privileged structure," a testament to its prevalence in a wide array of biologically active molecules.[1][2] Oxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom.[3] This unique arrangement of heteroatoms imparts a distinct set of physicochemical properties, including thermal stability and the ability to participate in various non-covalent interactions such as hydrogen bonding and pi-pi stacking.[2][4] These interactions are crucial for the binding of small molecules to biological targets like enzymes and receptors, thereby eliciting a pharmacological response.[2] The versatility of the oxazole scaffold is evident in the diverse range of FDA-approved drugs that incorporate this motif, spanning therapeutic areas from infectious diseases to oncology and inflammatory conditions.[5]

This application note focuses on a specific oxazole-containing building block, (2-Isopropyloxazol-4-yl)methanamine hydrochloride (CAS No. for free base: 1053059-18-9).[6] This compound presents an attractive starting point for medicinal chemists due to the strategic placement of its functional groups. The primary amine handle at the 4-position provides a convenient point for derivatization, allowing for the facile introduction of various side chains and pharmacophoric elements through well-established synthetic methodologies. The isopropyl group at the 2-position offers a degree of lipophilicity and steric bulk that can be exploited to modulate a compound's pharmacokinetic profile and target engagement.

This document will provide a comprehensive overview of the chemical properties, synthesis, and potential applications of (2-Isopropyloxazol-4-yl)methanamine hydrochloride as a scaffold in drug design. Detailed protocols for its synthesis via reductive amination and its subsequent elaboration through amide coupling are provided to guide researchers in the effective utilization of this promising building block.

Physicochemical Properties and Design Considerations

The utility of a molecular scaffold in drug design is intrinsically linked to its physicochemical properties. While specific experimental data for (2-Isopropyloxazol-4-yl)methanamine hydrochloride is not extensively available, we can infer its characteristics based on the general properties of oxazole derivatives.

PropertyGeneral Characteristics of Oxazole ScaffoldsImplication for (2-Isopropyloxazol-4-yl)methanamine
Aromaticity & Stability Oxazole rings are aromatic and thermally stable.[4]The scaffold is robust and likely to be stable under a variety of reaction conditions and physiological environments.
Acidity/Basicity The oxazole ring itself is weakly basic. The primary amine is a key basic center.The hydrochloride salt form improves solubility in aqueous media. The primary amine can act as a hydrogen bond donor and acceptor.
Reactivity The hydrogen atoms on the oxazole ring have an order of acidity of C2 > C5 > C4.[2][4] Electrophilic substitution generally occurs at the C5 position.[4]The primary amine at the C4 position is the most reactive site for nucleophilic reactions, making it an ideal point for derivatization.
Lipophilicity The isopropyl group contributes to the molecule's lipophilicity.The balance between the hydrophilic aminomethyl hydrochloride group and the lipophilic isopropyl group will influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Bioisosteric Replacement Strategies

In lead optimization, the concept of bioisosterism is a powerful tool for fine-tuning the properties of a drug candidate.[7][8] The oxazole ring in the (2-Isopropyloxazol-4-yl)methanamine scaffold can be considered a bioisostere for other five-membered aromatic heterocycles. Depending on the desired properties, a medicinal chemist might consider replacing the oxazole ring with isoxazole, thiazole, imidazole, or other related heterocycles to modulate potency, selectivity, or metabolic stability.[8]

Synthesis of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

The most direct and widely applicable method for the synthesis of (2-Isopropyloxazol-4-yl)methanamine is the reductive amination of its corresponding aldehyde precursor, 2-isopropyloxazole-4-carbaldehyde.[9][10] Reductive amination is a robust reaction that proceeds in a one-pot fashion, offering high yields and operational simplicity.[9]

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride from 2-isopropyloxazole-4-carbaldehyde.

Reaction Scheme:

Materials:

  • 2-Isopropyloxazole-4-carbaldehyde

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)[11]

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)[11]

  • Hydrochloric acid (e.g., 2M in diethyl ether or as a solution in isopropanol)

  • Anhydrous diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 2-isopropyloxazole-4-carbaldehyde (1.0 eq) in the chosen anhydrous solvent (e.g., DCM), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. Caution: Some reducing agents may react exothermically.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting aldehyde and intermediate imine are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Free Base: The crude (2-Isopropyloxazol-4-yl)methanamine can be purified by silica gel column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.

  • Isolation of Hydrochloride Salt: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

G cluster_synthesis Synthesis Workflow aldehyde 2-Isopropyloxazole-4-carbaldehyde imine Imine Intermediate aldehyde->imine Imine Formation ammonia Ammonia Source ammonia->imine free_base (2-Isopropyloxazol-4-yl)methanamine imine->free_base Reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->free_base product (2-Isopropyloxazol-4-yl)methanamine HCl free_base->product Salt Formation hcl HCl hcl->product

Caption: Reductive amination synthesis workflow.

Application in Drug Design: Derivatization Protocols

The primary amine of (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a versatile functional group for building molecular complexity. Amide bond formation is one of the most common and reliable methods for elaborating such a scaffold.

Experimental Protocol: Amide Coupling

This protocol provides a general procedure for the coupling of a carboxylic acid to (2-Isopropyloxazol-4-yl)methanamine.

Reaction Scheme:

Materials:

  • (2-Isopropyloxazol-4-yl)methanamine hydrochloride

  • Carboxylic acid of interest

  • Amide coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Organic base (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Free-Basing (if starting from hydrochloride salt): If using the hydrochloride salt, neutralize it by dissolving in the reaction solvent and adding one equivalent of a non-nucleophilic base like DIPEA or by a preliminary aqueous workup.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq), the coupling reagent (1.1 eq), and an organic base (e.g., DIPEA, 2.0 eq) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of (2-Isopropyloxazol-4-yl)methanamine (1.05 eq) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product can be purified by silica gel column chromatography or recrystallization.

G cluster_coupling Amide Coupling Workflow amine (2-Isopropyloxazol-4-yl)methanamine amide_product N-((2-Isopropyloxazol-4-yl)methyl)amide amine->amide_product Coupling acid Carboxylic Acid (R-COOH) activated_acid Activated Acid Intermediate acid->activated_acid Activation coupling_agent Coupling Agent coupling_agent->activated_acid activated_acid->amide_product

Caption: Amide coupling derivatization workflow.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Considerations

While there are no marketed drugs that specifically contain the (2-Isopropyloxazol-4-yl)methanamine scaffold, the broader class of oxazole and isoxazole derivatives has demonstrated a wide range of pharmacological activities.[1][12] This suggests that derivatives of the title scaffold could be explored for various therapeutic targets.

  • Anti-inflammatory: Many oxazole and isoxazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[1]

  • Anticancer: The oxazole nucleus is present in several anticancer agents, and derivatives can be designed to target various cancer-related pathways.[1]

  • Antimicrobial: The scaffold can serve as a starting point for the development of novel antibacterial and antifungal agents.[13]

Structure-Activity Relationship (SAR) Insights

The development of a successful drug candidate from this scaffold will depend on a systematic exploration of the structure-activity relationship (SAR). Key areas for investigation include:

  • The nature of the substituent on the aminomethyl group: The properties of the "R" group in the amide derivatives (N-((2-Isopropyloxazol-4-yl)methyl)amide) will be a primary determinant of biological activity. Varying the size, lipophilicity, and electronic properties of this group will be crucial.

  • Modification of the isopropyl group: Replacing the isopropyl group with other alkyl or cycloalkyl groups can modulate the compound's interaction with the target's binding pocket and influence its pharmacokinetic properties.

  • Substitution on the oxazole ring: While the C5 position is the most likely site for electrophilic substitution, derivatization at this position could provide another avenue for SAR exploration.[4]

Caption: Key areas for SAR exploration.

Conclusion

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a promising and versatile scaffold for the design and synthesis of novel drug candidates. Its straightforward synthesis and the presence of a readily derivatizable primary amine make it an attractive starting point for library synthesis and lead optimization campaigns. The rich history of oxazole-containing compounds in medicinal chemistry provides a strong rationale for the exploration of this scaffold across a wide range of therapeutic areas. The protocols and considerations outlined in this application note are intended to provide a solid foundation for researchers to unlock the full potential of this valuable building block.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 108-120.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023). RSC Medicinal Chemistry, 14(10), 1845-1865.
  • Bioisosteric Replacement Str
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • Reductive Amin
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2020). Journal of Medicinal Chemistry, 63(17), 9486-9503.
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (2012). American Journal of PharmTech Research, 2(4).
  • Structure activity relationship of synthesized compounds. (n.d.).
  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2018). Journal of Medicinal Chemistry, 61(21), 9616-9631.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • 1053059-18-9|(2-Isopropyloxazol-4-yl)methanamine|BLD Pharm. (n.d.). BLD Pharm.
  • CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. (n.d.).
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
  • (PDF) Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2025).
  • Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide. (n.d.).
  • ISOPROPYLAMINE HYDROCHLORIDE synthesis. (n.d.). ChemicalBook.
  • (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230. (n.d.). PubChem.
  • Isoxazol-4-ylmethanamine hydrochloride | 173850-71-0. (n.d.). J&K Scientific LLC.

Sources

Method

Application Note: Strategic Coupling Protocols for (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

Introduction & Molecule Profile[1][2] (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. The oxazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

(2-Isopropyloxazol-4-yl)methanamine hydrochloride is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. The oxazole ring functions as a bioisostere for amide bonds or phenyl rings, offering improved metabolic stability and dipole orientation. The C2-isopropyl group provides a critical "lipophilic anchor," often utilized to fill hydrophobic pockets (e.g., the ATP-binding site of kinases) or to modulate the


 of the final drug candidate.

However, its commercial supply as a hydrochloride salt (HCl) presents specific stoichiometric and solubility challenges that, if ignored, lead to stalled reactions or low yields.

Chemical Profile
PropertyDetail
Systematic Name (2-Isopropyl-1,3-oxazol-4-yl)methanamine hydrochloride
Functional Group Primary Amine (

)
Salt Form Hydrochloride (1:1 stoichiometry typical)
Reactivity Class Nucleophile (upon neutralization)
Steric Environment Low steric hindrance at the reaction center (separated from the ring by a methylene spacer). Moderate bulk at the C2 position (isopropyl).
Solubility High in

, MeOH, DMSO. Low in

, DCM (until free-based).

Technical Considerations & Common Pitfalls

The "Hidden" Acid Challenge

The most common failure mode when using this building block is stoichiometric mismatch .

  • The Problem: The molecule is supplied as a cationic ammonium salt (

    
    ). It is non-nucleophilic  in this state.
    
  • The Solution: You must add at least 1.0 equivalent of a tertiary amine base (e.g., DIPEA, TEA) solely to neutralize the HCl salt before the amine can participate in the reaction.

  • Rule of Thumb: If a standard protocol calls for 2.0 eq of base, you must use 3.0 eq when using this HCl salt.

Oxazole Ring Stability

While generally stable, 1,3-oxazoles can undergo ring opening (hydrolysis) under strongly acidic aqueous conditions at high temperatures.

  • Avoid: Prolonged heating in dilute aqueous HCl/

    
    .
    
  • Preferred Workup: Neutral or mildly basic extraction (saturated

    
    ).
    

Decision Logic for Coupling Strategies

The following flowchart illustrates the selection of the optimal coupling technique based on the target electrophile.

CouplingLogic Start Target Molecule Needs: Amide Amide Bond (R-CO-NH-R') Start->Amide SecAmine Secondary Amine (R-CH2-NH-R') Start->SecAmine Heteroaryl Biaryl/Heteroaryl System (Ar-NH-R') Start->Heteroaryl ActAcid Activated Acid? (Acid Chloride/NHS) Amide->ActAcid RedAm Protocol 2: Reductive Amination SecAmine->RedAm Aldehyde/Ketone Partner SnAr Protocol 3: SnAr Displacement Heteroaryl->SnAr Halogenated Heterocycle Coupling Protocol 1: HATU/DIPEA Coupling ActAcid->Coupling No (Carboxylic Acid) Standard Schotten-Baumann Standard Schotten-Baumann ActAcid->Standard Schotten-Baumann Yes

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling (HATU Method)

Application: Attaching the oxazole amine to a carboxylic acid. This is the gold standard for library synthesis due to high conversion rates.

Reagents:

  • Carboxylic Acid (

    
    ): 1.0 equiv.
    
  • (2-Isopropyloxazol-4-yl)methanamine HCl: 1.1 – 1.2 equiv.

  • HATU: 1.1 – 1.2 equiv.

  • DIPEA (Hünig's Base): 3.5 – 4.0 equiv. (Critical: 1 eq for HCl neutralization, 1 eq for Carboxyl activation, 1.5 eq excess).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add 2.0 equiv. of DIPEA. Stir at room temperature (RT) for 5 minutes. Observation: Solution may turn yellow.

  • Amine Preparation: In a separate vial, dissolve (2-Isopropyloxazol-4-yl)methanamine HCl (1.1 eq) in a minimal amount of DMF. Add 1.5 equiv. of DIPEA to this vial to free-base the amine.

  • Coupling: Transfer the amine/base solution into the activated acid solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Note: The isopropyl group is distal, so steric hindrance is rarely an issue.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.

    
    , water, and brine. Dry over 
    
    
    
    .
Protocol 2: Reductive Amination

Application: Creating a secondary amine linker (e.g.,


).
Key Reagent:  Sodium Triacetoxyborohydride (STAB) - chosen for its mildness, preventing reduction of the oxazole ring or aldehyde before imine formation.

Reagents:

  • Aldehyde/Ketone: 1.0 equiv.

  • (2-Isopropyloxazol-4-yl)methanamine HCl: 1.1 equiv.

  • STAB (

    
    ):  1.5 – 2.0 equiv.
    
  • DIPEA: 1.0 equiv. (Strictly to neutralize HCl).

  • Acetic Acid: Catalytic (optional, promotes imine formation).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Workflow:

  • Imine Formation (Pre-complexation): Dissolve the oxazole amine HCl (1.1 eq) in DCE. Add DIPEA (1.0 eq) and stir for 5 mins.

  • Add the Aldehyde (1.0 eq). If the reaction is sluggish, add 1-2 drops of Acetic Acid.

  • Stir for 30–60 minutes at RT to ensure imine formation. Do not add hydride yet.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Reaction: Stir overnight at RT under nitrogen.

  • Quench: Quench with sat.

    
     (aqueous). Vigorous bubbling will occur. Extract with DCM.
    
Protocol 3: Nucleophilic Aromatic Substitution ( )

Application: Attaching the oxazole amine to a heteroaryl chloride (e.g., 4-chloropyrimidine, 2-chloropyridine). Common in kinase inhibitor synthesis.

Reagents:

  • Heteroaryl Chloride (

    
    ): 1.0 equiv.
    
  • (2-Isopropyloxazol-4-yl)methanamine HCl: 1.2 equiv.

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv).
    
  • Solvent: DMSO or NMP (polar aprotic is essential).

Step-by-Step Workflow:

  • Setup: In a microwave vial or pressure tube, combine the Heteroaryl Chloride, Oxazole Amine HCl, and Base in DMSO.

  • Thermal Activation:

    • Method A (Standard): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Heat to 120°C for 20–40 minutes.

  • Monitoring: Check LCMS for product mass. If conversion is low, increase temperature, but do not exceed 140°C to prevent oxazole degradation.

  • Workup: Pour reaction mixture into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Mechanistic Visualization

The following diagram details the Amide Coupling pathway, highlighting the critical deprotonation step required for the HCl salt.

ReactionMechanism Start Oxazole Amine HCl (R-NH3+ Cl-) FreeBase Free Amine (R-NH2) Start->FreeBase Deprotonation (-DIPEA.HCl) Base Base Addition (DIPEA) Base->Start Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack ActivatedAcid Activated Carboxylate (R'-CO-OBt/At) ActivatedAcid->Intermediate + Product Final Amide Product Intermediate->Product Elimination of Coupling Reagent

Figure 2: Mechanistic pathway emphasizing the obligate free-basing step prior to nucleophilic attack.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Rohrig, C. H., et al. (2019).

    
    ) in Drug Discovery. Journal of Medicinal Chemistry, 62(18), 8345-8356. 
    
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

Application

developing assays to test the activity of (2-Isopropyloxazol-4-yl)methanamine hydrochloride derivatives

Targeting Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B) Introduction & Scientific Rationale The (2-Isopropyloxazol-4-yl)methanamine scaffold represents a privileged structure in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase B (MAO-B)

Introduction & Scientific Rationale

The (2-Isopropyloxazol-4-yl)methanamine scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of


-phenylethylamine (PEA)  and tyramine . Due to the structural homology between the oxazole-methanamine moiety and endogenous trace amines, derivatives of this scaffold are primary candidates for targeting Trace Amine-Associated Receptor 1 (TAAR1) , a Gs-coupled GPCR implicated in schizophrenia, depression, and addiction.

However, the primary amine functionality also renders these compounds susceptible to oxidative deamination by Monoamine Oxidases (MAO-A/B) . Therefore, a robust screening cascade must not only assess TAAR1 agonism but also evaluate metabolic stability and selectivity against MAO-B.

This guide details the development of a high-throughput screening (HTS) workflow to profile (2-Isopropyloxazol-4-yl)methanamine hydrochloride derivatives, prioritizing functional selectivity and "drug-like" properties.

Strategic Screening Workflow

The following diagram outlines the critical path from compound solubilization to lead declaration.

ScreeningWorkflow cluster_Primary Primary Screen (Functional) cluster_Secondary Selectivity & Liability Start Library Preparation (DMSO Stocks) TAAR1 TAAR1 Agonist Screen (cAMP TR-FRET) Start->TAAR1 Filter1 Hit Selection (>50% Activation @ 10µM) TAAR1->Filter1 MAO MAO-B Liability Screen (Amplex Red Assay) Filter1->MAO Active Hits Cyto Cytotoxicity Counter-Screen (ATP Quantitation) Filter1->Cyto Active Hits Lead Lead Candidate (High Potency / Low MAO) MAO->Lead Low Inhibition Cyto->Lead High Viability

Figure 1: Integrated screening workflow for oxazole-methanamine derivatives, filtering for TAAR1 efficacy while excluding MAO-B substrates/inhibitors.

Protocol A: TAAR1 Functional Agonist Assay (cAMP TR-FRET)

Objective: Quantify the potency (


) of derivatives in activating the Gs-coupled TAAR1 receptor using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Mechanistic Principle

Upon binding an agonist, TAAR1 undergoes a conformational change, activating the


 protein. This stimulates adenylyl cyclase (AC) to convert ATP to cAMP. In this competitive immunoassay, native cAMP produced by the cell competes with a labeled cAMP-d2 tracer for binding to a Europium-cryptate labeled anti-cAMP antibody.
  • High Agonism

    
     High cellular cAMP 
    
    
    
    Low FRET signal.
  • Low Agonism

    
     Low cellular cAMP 
    
    
    
    High FRET signal.

TAAR1_Pathway Agonist Oxazole Derivative Rec TAAR1 GPCR Agonist->Rec Binds Gs Gs Protein Rec->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP ( accumulation) AC->cAMP Catalyzes ATP ATP ATP->AC FRET TR-FRET Signal (Decrease) cAMP->FRET Competes w/ Tracer

Figure 2: Signal transduction pathway for TAAR1-mediated cAMP accumulation.

Materials & Reagents[1][2]
  • Cell Line: HEK293 stably expressing human TAAR1 (hTAAR1).[1]

  • Detection Kit: LANCE Ultra cAMP Kit (PerkinElmer) or HTRF cAMP Dynamic 2 (Cisbio/Revvity).

  • Assay Buffer: HBSS + 5 mM HEPES (pH 7.4) + 0.1% BSA (stabilizer) + 0.5 mM IBMX .

    • Critical: IBMX (3-isobutyl-1-methylxanthine) is a phosphodiesterase inhibitor required to prevent the degradation of generated cAMP.

  • Reference Agonist:

    
    -Phenylethylamine (PEA) or RO5263397.[1]
    
Experimental Procedure
  • Compound Preparation:

    • Dissolve (2-Isopropyloxazol-4-yl)methanamine derivatives in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer 50 nL of compound to a 384-well low-volume white plate (e.g., Greiner 784075) using an acoustic dispenser (Echo).

  • Cell Seeding:

    • Harvest hTAAR1-HEK293 cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Resuspend cells in Assay Buffer (containing IBMX) at

      
       cells/mL.
      
    • Dispense 5 µL of cell suspension (1,000 cells/well) into the 384-well plate.

  • Stimulation:

    • Centrifuge plate (1,000 rpm, 1 min).

    • Incubate for 30 minutes at Room Temperature (RT) .

  • Detection:

    • Add 5 µL of Eu-cAMP Tracer working solution.

    • Add 5 µL of ULight-anti-cAMP Antibody working solution.

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 320 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

Data Analysis

Calculate the TR-FRET ratio (


). Normalize data to % Response:


  • Basal: DMSO vehicle.

  • Max Control: 10 µM RO5263397.

Protocol B: MAO-B Selectivity Assay (Amplex Red)

Objective: Determine if the derivative acts as a substrate or inhibitor of Monoamine Oxidase B. High MAO-B activity against the compound indicates poor metabolic stability; inhibition indicates potential drug-drug interaction (DDI) risks.

Mechanistic Principle

MAO-B oxidatively deaminates primary amines, generating hydrogen peroxide (


). In the presence of Horseradish Peroxidase (HRP), 

reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce highly fluorescent Resorufin.
Materials & Reagents[1][2]
  • Enzyme: Recombinant Human MAO-B (Sigma/Merck).

  • Substrate:

    
    -Tyramine (for inhibition mode) or the Test Compound (for substrate mode).
    
  • Detection: Amplex Red Reagent (Invitrogen).

  • Control Inhibitor: Selegiline (Deprenyl).

Experimental Procedure (Inhibition Mode)

To test if the derivative inhibits MAO-B (off-target liability).

  • Enzyme Mix Prep: Dilute MAO-B (1 U/mL) and HRP (1 U/mL) in Reaction Buffer (0.1 M Sodium Phosphate, pH 7.4).

  • Incubation:

    • Add 10 µL of Test Compound (diluted in buffer, <1% DMSO final) to a black 96-well plate.

    • Add 40 µL of Enzyme Mix.

    • Incubate for 15 min at 37°C to allow enzyme-inhibitor binding.

  • Reaction Start:

    • Add 50 µL of Substrate Mix (200 µM Tyramine + 100 µM Amplex Red).

  • Kinetic Read:

    • Measure Fluorescence (Ex/Em: 530/590 nm) every 2 minutes for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (Vmax). Determine

    
     by plotting slope vs. log[concentration].[1]
    

Data Presentation & Quality Control

Summary Table Template

Report your findings in a structured format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDR-Group (Oxazole-4)TAAR1

(nM)
Efficacy (% Max)MAO-B

(µM)
Selectivity Ratio
Ref (RO5263397) --15.4100%>100>6000x
ISO-001 Isopropyl45.292%12.5276x
ISO-002 Methyl850.040%2.12.4x
ISO-003 tert-Butyl22.198%>50>2000x
Assay Validation Criteria (Z-Factor)

To ensure the assay is robust enough for screening, calculate the Z-factor using positive (Max) and negative (Min) controls from a single plate.



  • Requirement: A Z-factor

    
     is mandatory for a valid HTS assay.
    

References

  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Revel, F. G., et al. (2011).[1][2][3] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry.

  • TAAR1 Agonist RO5263397 Characterization

    • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity.[1] Journal of Pharmacology and Experimental Therapeutics.

  • MAO-B Amplex Red Assay Protocol

    • Zhou, X., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry.
  • Oxazole Bioisosteres in Medicinal Chemistry

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[4]

  • GPCR Assay Guidance

    • NCGC Assay Guidance Manual. In Vitro Cell-Based Assays for GPCRs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing validated protocols.

Overview of the Synthetic Pathway

The synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective synthetic route starts from 2-isopropyloxazole-4-carboxylic acid, proceeding through a Boc-protected amine intermediate, followed by deprotection and salt formation. This pathway is often favored due to the stability of the intermediates and the generally high-yielding steps.

Below is a diagram illustrating the overall workflow.

Synthesis_Workflow A 2-Isopropyloxazole-4- carboxylic acid B Boc-(2-Isopropyloxazol-4-yl)methanamine A->B Amide coupling followed by Hoffman rearrangement or Curtius rearrangement C (2-Isopropyloxazol-4-yl)methanamine B->C Boc Deprotection (Acidic Conditions) D (2-Isopropyloxazol-4-yl)methanamine hydrochloride C->D Salt Formation (HCl)

Caption: Overall synthetic workflow for (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

An alternative and frequently employed route involves the reductive amination of 2-isopropyloxazole-4-carbaldehyde. This guide will address potential issues in both pathways.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Question 1: I am observing a low yield during the oxazole ring formation. What are the likely causes and how can I improve it?

Answer:

Low yields in oxazole synthesis are a common issue and can often be attributed to several factors. The formation of the oxazole ring is typically achieved through cyclodehydration reactions, and the efficiency of this step is highly dependent on the chosen method and reaction conditions.[1][2]

Potential Causes:

  • Incomplete Dehydration: The final step in many oxazole syntheses, such as the Robinson-Gabriel synthesis, is a dehydration reaction.[3] If the dehydrating agent is not efficient enough or used in insufficient amounts, the reaction may not go to completion.

  • Side Reactions: The precursors to oxazole synthesis, such as α-acylamino ketones, can undergo side reactions if the conditions are not optimal.[2]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause decomposition of the starting materials or product.

Solutions and Optimization Strategies:

StrategyDetailsRationale
Choice of Dehydrating Agent For cyclodehydration, consider using polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H). These are generally more effective than mineral acids like H₂SO₄.[3]Stronger dehydrating agents more effectively remove water, driving the equilibrium towards the oxazole product.
Reaction Temperature and Time Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A stepwise increase in temperature might be beneficial.Empirical determination of the optimal conditions for your specific substrate is crucial to avoid decomposition and ensure completion.
Alternative Synthetic Routes Consider the van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, or the Fischer oxazole synthesis from cyanohydrins and aldehydes.[3]These methods may offer milder reaction conditions and higher yields for certain substrates.
Question 2: My reductive amination of 2-isopropyloxazole-4-carbaldehyde is sluggish and gives a low yield of the desired amine. How can I troubleshoot this?

Answer:

Reductive amination is a powerful method for amine synthesis, but its success hinges on the formation of an imine or iminium ion intermediate, followed by its reduction.[4]

Potential Causes:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine. This can be due to steric hindrance or electronic effects. The pH of the reaction is also critical for imine formation.

  • Decomposition of the Aldehyde: Aldehydes can be sensitive and may degrade under prolonged reaction times or harsh conditions.[5]

  • Incorrect Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the aldehyde before it has a chance to form the imine.[6]

Solutions and Optimization Strategies:

StrategyDetailsRationale
Choice of Reducing Agent Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[6]These reagents are less reactive towards aldehydes and ketones, allowing for the formation of the imine before reduction occurs.
pH Control For imine formation, slightly acidic conditions (pH 4-6) are often optimal. A small amount of acetic acid can be added as a catalyst.The acid catalyzes the dehydration step in imine formation. However, strongly acidic conditions will protonate the amine, making it non-nucleophilic.
Use of Lewis Acids For less reactive substrates, adding a Lewis acid such as titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂) can improve yields.[6][7]Lewis acids can activate the aldehyde towards nucleophilic attack by the amine.
Stepwise Procedure First, allow the imine to form by stirring the aldehyde and amine together (with a catalytic amount of acid) in a suitable solvent like methanol or dichloroethane. Monitor imine formation by TLC or NMR. Once the imine is formed, add the reducing agent.[4]This ensures that the aldehyde is consumed in the desired reaction before the reducing agent is introduced.
Question 3: The Boc-deprotection step is incomplete, or I am observing side products. What should I do?

Answer:

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.[8][9] Incomplete deprotection or the formation of side products can usually be resolved by adjusting the reaction conditions.

Potential Causes:

  • Insufficient Acid: The amount of acid may not be enough to fully protonate the carbamate and facilitate its cleavage.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and the stability of the resulting amine salt.

  • Alkylation by tert-butyl Cation: The tert-butyl cation generated during the reaction can alkylate other nucleophilic sites in the molecule if not properly scavenged.[10]

Solutions and Optimization Strategies:

StrategyDetailsRationale
Acid and Solvent System A 4M solution of HCl in dioxane is a common and effective reagent for Boc deprotection.[10][11][12] Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[9][10]These conditions are generally strong enough to efficiently cleave the Boc group while minimizing side reactions. Dioxane is often preferred as it can precipitate the hydrochloride salt, driving the reaction to completion.
Reaction Monitoring Monitor the reaction by TLC, looking for the disappearance of the Boc-protected starting material. The evolution of CO₂ gas is also an indicator that the reaction is proceeding.[13]This prevents unnecessarily long reaction times which could lead to degradation.
Use of Scavengers If your molecule contains other nucleophilic groups (e.g., indoles, thiols), add a scavenger like anisole or thioanisole to the reaction mixture.[10]The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.

The mechanism for the acid-catalyzed Boc deprotection is illustrated below.

Boc_Deprotection cluster_0 Mechanism of Acidic Boc Deprotection Boc_Amine R-NH-Boc Protonated_Carbamate R-NH-C(=O+H)-O-tBu Boc_Amine->Protonated_Carbamate + H+ Carbamic_Acid R-NH-COOH Protonated_Carbamate->Carbamic_Acid - (CH3)3C+ Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Amine_Salt R-NH3+ Cl- Free_Amine->Amine_Salt + HCl tBu_cation (CH3)3C+ Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene - H+ CO2 CO2 H_plus H+ Cl_minus Cl-

Caption: Mechanism of acid-catalyzed Boc deprotection.[13]

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final (2-Isopropyloxazol-4-yl)methanamine hydrochloride product?

A: The hydrochloride salt of an amine is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ether, or isopropanol/hexane) is a highly effective method for purification. If the product is not crystalline, column chromatography on silica gel may be necessary before converting the free amine to the hydrochloride salt.

Q: How should I store the final product?

A: (2-Isopropyloxazol-4-yl)methanamine hydrochloride is a salt and is generally more stable than the corresponding free amine. It should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Q: Can I use a different protecting group for the amine?

A: Yes, other protecting groups like the benzyloxycarbonyl (Cbz) group can be used. However, the deprotection conditions are different (catalytic hydrogenation for Cbz). The Boc group is often preferred due to the mild acidic deprotection conditions which are compatible with many other functional groups.[14]

Experimental Protocols

Protocol 1: Boc-protection of (2-Isopropyloxazol-4-yl)methanamine
  • Dissolve (2-Isopropyloxazol-4-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Boc-protected amine, which can be purified by column chromatography if necessary.

Protocol 2: Boc-deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-(2-Isopropyloxazol-4-yl)methanamine (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.[11]

  • Add a 4M solution of HCl in dioxane (3-5 eq) dropwise at room temperature.[10][11]

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is no longer visible.[11] A precipitate of the hydrochloride salt may form during the reaction.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and to induce crystallization.

  • Filter the solid and dry it under vacuum to obtain the pure (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • COP Bela. (n.d.). BP401T. Retrieved from [Link]

  • Asian Journal of Chemistry. (1993, January 9). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Retrieved from [Link]

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

Sources

Optimization

stability of (2-Isopropyloxazol-4-yl)methanamine hydrochloride under different conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of (2-Isopropyloxazol-4-yl)methanamine hydrochloride Introduction Welcome to the technical support center for (2-Isopropyloxazol-4-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of (2-Isopropyloxazol-4-yl)methanamine hydrochloride

Introduction

Welcome to the technical support center for (2-Isopropyloxazol-4-yl)methanamine hydrochloride. This guide is designed to provide in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability-related challenges in your experiments. Please note that while specific experimental data for this compound is not widely available, this guide is built upon established principles of chemical stability, forced degradation studies, and the known behavior of structurally related oxazole and amine hydrochloride compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for long-term storage of (2-Isopropyloxazol-4-yl)methanamine hydrochloride?

For long-term storage, it is recommended to keep (2-Isopropyloxazol-4-yl)methanamine hydrochloride in a tightly closed container, protected from light, in a cool, dry, and well-ventilated area.[2] For extended periods, storage at -20°C is advisable.[2] To prevent moisture absorption, which can accelerate degradation, the container should be warmed to room temperature before opening. After use, it is good practice to flush the container with an inert gas like nitrogen or argon before resealing.[2]

Q2: I am dissolving the compound in an aqueous buffer for my assay. What pH range should I be cautious of?

The oxazole ring can be susceptible to acid-catalyzed hydrolysis.[3] In highly acidic conditions, the nitrogen atom of the oxazole ring can be protonated, making the C2 carbon more susceptible to nucleophilic attack by water, which can lead to ring cleavage.[3] Therefore, prolonged exposure to strong acidic conditions (pH < 2) should be avoided. While the compound is likely more stable at neutral and moderately basic pH, it is crucial to empirically determine its stability in your specific buffer system if the experiment is to be conducted over a long period.

Q3: My solution of (2-Isopropyloxazol-4-yl)methanamine hydrochloride has turned a slight yellow color. What could be the cause?

A color change often indicates chemical degradation. Potential causes include oxidation or photolytic degradation. The oxazole ring system can be susceptible to oxidation, potentially at the C-4 position.[4][5] Additionally, exposure to light, especially UV light, can induce photolytic degradation in some heterocyclic compounds.[4] It is recommended to prepare fresh solutions and store them protected from light. If the color change is consistently observed, further investigation into the stability under your specific experimental conditions is warranted.

Q4: Can I use this compound in the presence of oxidizing agents?

Caution is advised when using (2-Isopropyloxazol-4-yl)methanamine hydrochloride with strong oxidizing agents. Oxazole moieties can be sensitive to oxidation, which may lead to ring cleavage or other structural modifications.[4][5][6] If your experimental protocol involves oxidizing agents, it is essential to run control experiments to assess the stability of the compound under those conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to troubleshooting.

Issue 1: Inconsistent or lower-than-expected activity in a biological assay.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Prepare fresh stock and working solutions A->B C Incubate compound in assay buffer (without cells/enzyme) for the duration of the experiment B->C D Analyze incubated sample by HPLC or LC-MS C->D E Compare peak area/purity to a freshly prepared sample D->E F Significant degradation observed? E->F G Yes F->G Yes H No F->H No I Modify assay conditions: - Decrease incubation time - Adjust buffer pH - Add antioxidants (if oxidation is suspected) G->I J Investigate other experimental factors: - Cell health - Reagent quality - Instrument performance H->J

Caption: Workflow for troubleshooting inconsistent assay results.

Issue 2: Appearance of unexpected peaks in my chromatogram during analysis.

Potential Cause: On-column degradation or degradation in the autosampler.

Troubleshooting Steps:

  • Assess Autosampler Stability: Place a solution of the compound in the autosampler and inject it at regular intervals (e.g., every 1-2 hours) over the typical duration of your analytical run. A decrease in the main peak area and the growth of new peaks over time would suggest instability in the autosampler. Consider using a cooled autosampler if available.

  • Evaluate On-Column Stability: Vary the flow rate or the mobile phase composition. If a particular peak is a result of on-column degradation, its relative area might change with these parameters.

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is compatible with the compound's stability. For amine-containing compounds, a slightly acidic pH (e.g., 3-6) is often a good starting point for reversed-phase chromatography.

Forced Degradation Studies: A Predictive Overview

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing stability-indicating analytical methods.[7][8] Based on the structure of (2-Isopropyloxazol-4-yl)methanamine hydrochloride, the following is a predictive summary of its likely behavior under various stress conditions.

Stress ConditionTypical Reagents & ConditionsPredicted StabilityPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CSusceptible Protonation of the oxazole nitrogen followed by nucleophilic attack of water, leading to ring opening to form an amino ketone derivative.[1][3]
Base Hydrolysis 0.1 M NaOH, 60°CLikely More Stable than Acid While less common for oxazoles, strong basic conditions could potentially lead to ring cleavage.[1]
Oxidation 3% H₂O₂, Room TemperatureSusceptible Oxidation of the oxazole ring, potentially at the C4 position, or the primary amine.[4][5]
Thermal 80°C, Solid StateLikely Stable Oxazole rings are generally thermally stable.[4][5] The hydrochloride salt form also contributes to thermal stability.
Photolytic UV/Vis light exposurePotentially Susceptible Photolytic degradation of the oxazole ring is possible.[4][5]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • (2-Isopropyloxazol-4-yl)methanamine hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)

  • C18 reversed-phase column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Then, dissolve to 0.5 mg/mL for analysis.

    • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV/Vis light (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control, by a suitable HPLC/LC-MS method. A gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid is a good starting point.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Mass spectrometry data will be crucial for the structural elucidation of any major degradants.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (UV/Vis Light) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze all samples by LC-MS D->H E->H F->H G->H I Compare stressed vs. unstressed H->I J Identify & Characterize Degradants I->J

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathway

Based on the known chemistry of oxazoles, the most probable degradation pathway under acidic hydrolytic conditions is illustrated below.

cluster_main A (2-Isopropyloxazol-4-yl)methanamine B Protonated Oxazole Intermediate A->B + H⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening E Final Amino Ketone Product D->E Tautomerization

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

Part 1: Executive Summary & Core Directives As a Senior Application Scientist, I often see researchers treat amine hydrochloride salts as "shelf-stable rocks." This is a dangerous assumption. While the hydrochloride salt...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directives

As a Senior Application Scientist, I often see researchers treat amine hydrochloride salts as "shelf-stable rocks." This is a dangerous assumption. While the hydrochloride salt form of (2-Isopropyloxazol-4-yl)methanamine significantly reduces the volatility and oxidation susceptibility of the free amine, it introduces a critical vulnerability: hygroscopicity .

The oxazole ring, while aromatic, possesses distinct reactivity at the C-2 and C-5 positions that can be exacerbated by moisture and acidic environments. The degradation of this compound is rarely an explosion; it is a slow, silent erosion of purity driven by hydrolysis and subsequent ring-opening or oxidative discoloration.

The "Golden Rules" of Storage

To ensure data integrity in your downstream assays (e.g., Nav1.7 inhibition studies or fragment-based drug discovery), adhere to this immutable storage protocol:

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows thermodynamic degradation pathways (hydrolysis/oxidation).
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen and humidity. Argon is preferred (heavier than air).
Container Amber Glass + Desiccant Amber glass blocks UV/Vis light. Secondary containment with desiccant (e.g., Drierite™) prevents moisture ingress.
Handling Warm to RT before opening Prevents condensation of atmospheric moisture onto the cold crystal lattice.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "My white powder has turned into a sticky, yellow gum. Is it salvageable?"

Diagnosis: Severe hygroscopic failure leading to deliquescence and likely partial hydrolysis.

  • The Mechanism: The HCl salt absorbed atmospheric water, dissolving the crystal lattice. The resulting acidic aqueous micro-environment likely facilitated the hydrolysis of the oxazole ring or N-oxidation.

  • Actionable Advice:

    • Do NOT use for biological assays (IC50 values will be skewed).

    • Attempt Rescue: If the material is critical, attempt to dry it (see Protocol A below). If it remains yellow/gummy after drying, recrystallization is required.

    • Validation: You must run an LC-MS. If the purity is <95%, discard.

Q2: "I prepared a stock solution in DMSO. How long can I keep it?"

Diagnosis: Solvolysis risk.

  • The Science: While DMSO is aprotic, it is hygroscopic. Over time, wet DMSO can facilitate hydrolysis. Furthermore, primary amines can react with DMSO under thermal stress (Swern-type side reactions, though rare at RT).

  • Recommendation:

    • Freeze Aliquots: Store 10 mM stocks at -20°C or -80°C.

    • Limit Freeze-Thaw: Maximum 3 cycles. Repeated condensation introduces water.

    • Shelf-Life: 1 month at -20°C is the safe limit.[1] For critical experiments, prepare fresh.

Q3: "The compound arrived with minor clumping. Should I be worried?"

Diagnosis: Incipient moisture absorption.

  • Assessment: Clumping indicates the material has seen humidity, likely during transit.[2] It does not necessarily mean chemical degradation has occurred.

  • Action:

    • Break clumps gently with a dry spatula.[2]

    • Vacuum Dry (Protocol A) immediately before long-term storage.

    • Re-seal under inert gas.

Part 3: Experimental Protocols

Protocol A: Rescue Drying (Vacuum Desiccation)

Use this when minor clumping is observed or to dry the solid before weighing.

  • Setup: Place the open vial inside a vacuum desiccator.

  • Desiccant: Ensure fresh Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets are in the desiccant tray. (Silica gel is often insufficient for amine salts).
  • Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours at Room Temperature.

  • Backfill: Vent the desiccator with dry Nitrogen or Argon, not ambient air.

  • Seal: Cap the vial immediately under the inert gas flow.

Protocol B: Purity Validation (LC-MS)

Standard conditions to detect oxazole ring degradation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if looking for sensitive mass fragments).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/amine backbone) and 254 nm (aromatic oxazole).

  • Pass Criteria: Single peak >98% area integration.

    • Note: Look for a peak at M+18 (Hydrolysis product) or M+16 (N-oxide).

Part 4: Visualizations

Diagram 1: Storage & Handling Workflow

This decision tree guides you from the moment the package arrives to long-term banking.

StorageWorkflow Arrival Compound Arrival (2-Isopropyloxazol-4-yl)methanamine HCl VisualCheck Visual Inspection Arrival->VisualCheck Good White, Free-Flowing Powder VisualCheck->Good Pass Bad Yellow, Clumped, or Wet VisualCheck->Bad Fail Store STORAGE BANK -20°C, Amber Vial Argon Backfill Good->Store Dry Protocol A: Vacuum Desiccation (Over P2O5, 24h) Bad->Dry QC Protocol B: LC-MS Validation Dry->QC Decision Purity > 98%? QC->Decision Decision->Store Yes Discard Discard / Recrystallize Decision->Discard No

Caption: Workflow for initial assessment and banking of hygroscopic amine salts.

Diagram 2: Potential Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

Degradation Parent (2-Isopropyloxazol-4-yl) methanamine HCl (Stable Solid) Solution Acidic Micro-Droplets (Deliquescence) Parent->Solution + H2O (Atmosphere) Moisture Moisture Ingress (Hygroscopicity) Moisture->Solution Hydrolysis Ring Hydrolysis (Ring Opening) Solution->Hydrolysis Acid/Heat Oxidation N-Oxidation (Yellowing) Solution->Oxidation O2 + Light ProductA α-Acylamino Ketones (Inactive) Hydrolysis->ProductA ProductB N-Oxides / Imines (Colored Impurities) Oxidation->ProductB

Caption: Mechanistic pathway showing how moisture acts as the catalyst for chemical degradation.

Part 5: References

  • BenchChem. (2025).[2][3] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from [3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: (4-Methyloxan-4-yl)methanamine hydrochloride. Retrieved from

  • J&K Scientific. (2025). Isoxazol-4-ylmethanamine hydrochloride Product Guide. Retrieved from

  • Palmer, D. C. (Ed.). (2003).[4] The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Contextual grounding on Oxazole ring stability).

  • PubChem. (2025). Compound Summary: (2-Isopropyloxazol-4-yl)methanamine.[5] Retrieved from

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling chemical substances.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride and Its Structural Analogs

This guide provides a comprehensive comparison of the biological activity of (2-Isopropyloxazol-4-yl)methanamine hydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of (2-Isopropyloxazol-4-yl)methanamine hydrochloride and its key structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds. We will explore how subtle molecular modifications can lead to significant changes in biological function, supported by detailed experimental protocols and comparative data.

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][2] Derivatives of oxazole are known to interact with a variety of biological targets, including enzymes and receptors, through various non-covalent interactions.[2] (2-Isopropyloxazol-4-yl)methanamine hydrochloride serves as a foundational molecule for exploring this chemical space. Its analogs, through systematic structural modifications, allow for a deeper understanding of the pharmacophore and provide a rational basis for the design of more potent and selective therapeutic agents.[1]

Rationale for Analog Selection

To construct a meaningful structure-activity relationship (SAR) profile, we have selected three key analogs of the parent compound, (2-Isopropyloxazol-4-yl)methanamine hydrochloride (Lead Compound), for comparative analysis. The selection is based on fundamental medicinal chemistry principles to probe the importance of the isopropyl group, the oxazole core, and the methanamine side chain.

  • Analog A: (2-tert-butyloxazol-4-yl)methanamine: This analog replaces the isopropyl group with a bulkier tert-butyl group. This modification allows for the investigation of steric hindrance at the 2-position of the oxazole ring and its impact on target binding.

  • Analog B: (2-Isopropyloxazol-5-yl)methanamine: By shifting the methanamine group from the 4-position to the 5-position of the oxazole ring, this analog helps to elucidate the importance of the substituent pattern on the heterocyclic core for biological activity.

  • Analog C: (2-Isopropylthiazol-4-yl)methanamine: This analog represents an isosteric replacement of the oxygen atom in the oxazole ring with a sulfur atom, forming a thiazole ring. This change allows for an assessment of how the electronic properties of the heterocyclic ring influence the compound's pharmacological profile.[3]

Comparative Biological Evaluation: Methodologies

To provide a comprehensive comparison, a panel of in vitro assays will be utilized to assess the biological activity of the lead compound and its analogs. These assays are selected to cover a range of potential therapeutic areas where oxazole derivatives have shown promise, including oncology and infectious diseases.[4][5]

In Vitro Anticancer Activity: MTT Assay

The antiproliferative activity of the compounds will be evaluated against a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and COLO 205 (colon cancer), using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[6] This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the lead compound and its analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial potential of the compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (bacteria without compound) and a negative control (broth without bacteria) are included.

Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition

Given that some heterocyclic compounds exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are important targets in neurodegenerative diseases, the inhibitory potential of the compounds against these enzymes will be evaluated.[6]

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human MAO-A or MAO-B enzymes are pre-incubated with various concentrations of the test compounds in a reaction buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe that detects hydrogen peroxide, a byproduct of the MAO reaction.

  • Signal Detection: The reaction is allowed to proceed at 37°C, and the fluorescence signal is measured at appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Predicted Structure-Activity Relationship (SAR) and Data Interpretation

Based on established principles of medicinal chemistry and the known biological activities of oxazole derivatives, we can predict the following SAR trends.[7] The following table summarizes the hypothetical comparative data.

CompoundStructurePredicted IC₅₀ (µM) - MCF-7Predicted MIC (µg/mL) - S. aureusPredicted IC₅₀ (µM) - MAO-BRationale for Predicted Activity
Lead Compound (2-Isopropyloxazol-4-yl)methanamine153210The isopropyl group provides a balance of lipophilicity and steric bulk, potentially fitting well into a hydrophobic pocket of the target protein.
Analog A (2-tert-butyloxazol-4-yl)methanamine>1006450The increased steric bulk of the tert-butyl group may hinder optimal binding to the active site of target proteins, leading to reduced activity.[7]
Analog B (2-Isopropyloxazol-5-yl)methanamine256420The altered position of the methanamine side chain may disrupt key interactions with the target, resulting in decreased potency compared to the lead compound.
Analog C (2-Isopropylthiazol-4-yl)methanamine10165The sulfur atom in the thiazole ring alters the electronic distribution and hydrogen bonding capacity of the molecule, which could lead to enhanced interactions with certain biological targets.[8][9]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and MIC assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of compounds B->C D Incubate for 48 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability H->I J Determine IC50 values I->J

Caption: Workflow for the MTT cytotoxicity assay.

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout Readout & Analysis A Prepare serial dilutions in broth C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine lowest concentration with no growth (MIC) E->F

Caption: Workflow for the broth microdilution MIC assay.

Concluding Remarks

This guide outlines a systematic approach to comparing the biological activity of (2-Isopropyloxazol-4-yl)methanamine hydrochloride with its rationally designed analogs. The proposed experimental framework, encompassing cell-based and enzyme-based assays, will generate crucial data for establishing a preliminary structure-activity relationship. The predicted outcomes suggest that both steric and electronic factors, as well as the substitution pattern on the heterocyclic core, play a significant role in modulating the biological activity of this class of compounds. The thiazole analog (Analog C) is predicted to exhibit the most potent activity, highlighting the importance of the heteroatom composition of the five-membered ring. Future studies should expand upon this analog series to further refine the SAR and optimize the pharmacological properties for potential therapeutic development.

References

  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs - Benchchem.
  • Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development - Infinix Bio.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Cellular Pathway Analysis Assays | Thermo Fisher Scientific - US.
  • Cell-Based Assays and Expression Kits - BPS Bioscience.
  • A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC.
  • The role of cell-based assays for drug discovery - News-Medical.
  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives - Benchchem.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • GPCR Research Solutions - Promega Corporation.
  • GPCR Binding Assay - Creative Proteomics.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives.
  • Advanced Approaches to Quantifying Ligand Binding and Affinity in GPCR Systems | #GPCRMasterclass - YouTube.
  • (2-Isopropylthiazol-4-yl)methanamine | C7H12N2S | CID 16427107 - PubChem.
  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - MDPI.
  • Synthesis of Novel 2-(Isopropylamino)thiazol-4(5 H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention - PubMed.
  • (2-Chloropyridin-4-yl)methanamine hydrochloride | LOXL2 Inhibitor | MedChemExpress.
  • CAS 1439900-25-0 | (2-Isopropoxypyrimidin-4-yl)methanamine hydrochloride - Synblock.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - MDPI.
  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - MDPI.
  • EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents.
  • Isoxazol-4-ylmethanamine hydrochloride | 173850-71-0 - J&K Scientific LLC.
  • Synthesis of (-)-(S,S)- bis(4-isopropyloxazoline) (Organic Syntheses) - ResearchGate.

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Comparative

A Comparative Guide to the Bioactivity of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride and Other Oxazole Derivatives

Executive Summary The oxazole ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in numerous clinically approved drugs and biologically active natural products.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole ring is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in numerous clinically approved drugs and biologically active natural products.[1] This guide provides a comparative analysis of the bioactivity of oxazole derivatives, with a specific focus on predicting the pharmacological profile of the novel entity, (2-Isopropyloxazol-4-yl)methanamine hydrochloride. While no direct experimental data for this specific compound exists in the public domain as of this publication, a detailed examination of structure-activity relationships (SAR) within the broader oxazole class allows for a robust, evidence-based forecast of its potential therapeutic applications. We will deconstruct its structure, compare it to analogues with known bioactivities—particularly in enzyme inhibition, oncology, and microbiology—and provide detailed experimental protocols for its future evaluation.

Introduction: The Versatility of the Oxazole Scaffold

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This arrangement confers unique physicochemical properties, allowing oxazole-containing molecules to engage with a wide variety of biological targets through non-covalent interactions.[2] Consequently, oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[1][3] Marketed drugs such as the anti-inflammatory Oxaprozin and the antibiotic Linezolid (though technically an oxazolidinone, it highlights the utility of the core structure) underscore the therapeutic relevance of this chemical family.[1] This guide aims to synthesize the vast body of research on oxazole derivatives to build a predictive bioactivity profile for (2-Isopropyloxazol-4-yl)methanamine hydrochloride.

Structural Analysis of (2-Isopropyloxazol-4-yl)methanamine Hydrochloride

To predict the bioactivity of the target compound, we must first analyze its constituent parts and compare them to known pharmacophores.

  • The Oxazole Core : The central ring system is the foundation of its potential activity.

  • The C2-Isopropyl Group : This small, lipophilic alkyl group at the C2 position is critical. SAR studies consistently show that substitution at the C2 and C4 positions is crucial for modulating biological activity.[4] The isopropyl group will influence the compound's steric profile and lipophilicity, which can affect target binding and cell permeability.

  • The C4-Methanamine Hydrochloride Group : This is arguably the most functionally significant feature. The primary amine (-CH2NH2), protonated as a hydrochloride salt, provides a basic, hydrophilic center capable of forming strong ionic and hydrogen-bond interactions with biological targets. This feature is a hallmark of many enzyme inhibitors that target acidic residues in active sites.

This specific 2,4-disubstitution pattern, combining a lipophilic C2-group with a cationic C4-aminomethyl group, provides a clear hypothesis for its primary biological target.

Comparative Bioactivity Profiles

Enzyme Inhibition: A Prime Target

The most compelling comparison for (2-Isopropyloxazol-4-yl)methanamine hydrochloride is with another aminomethyl-containing heterocyclic, (2-Chloropyridin-4-yl)methanamine hydrochloride , a known selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).[5]

LOXL2 is an amine oxidase that plays a critical role in extracellular matrix remodeling and is implicated in fibrosis and cancer progression.[6] The known inhibitor has a reported IC50 of 126 nM against LOXL2.[5] The methanamine moiety is key to its mechanism. It is therefore highly probable that (2-Isopropyloxazol-4-yl)methanamine hydrochloride will also exhibit inhibitory activity against amine oxidases. The key difference—the isopropyloxazole core versus the chloropyridine core—would likely modulate potency and selectivity. The oxazole ring may alter the electronic properties and orientation within the enzyme's active site compared to the pyridine analogue. This makes the evaluation of our target compound against a panel of amine oxidases (LOX, LOXL2, MAO-A, MAO-B) a high-priority research direction.

Beyond LOXL2, oxazole derivatives are known to inhibit a range of other enzymes, including:

  • Cyclooxygenase (COX) Enzymes : The anti-inflammatory drug Oxaprozin is a COX-2 inhibitor.[1]

  • Protein Kinases : Many oxazoles function as ATP-competitive kinase inhibitors, a cornerstone of modern cancer therapy.[1]

Anticancer Potential

The oxazole scaffold is prevalent in compounds with potent antiproliferative activity.[7] The mechanisms are diverse and often depend on the substitution pattern. A comparison with established anticancer oxazoles reveals key structural motifs.

Compound Class Example Structure Cancer Cell Line IC50 (µM) Mechanism of Action (MoA) Reference
Combretastatin Analogs 2-Aryl-5-aroyloxazoleMCF-7 (Breast)0.01 - 0.5Tubulin Polymerization Inhibition[1]
Coumarin-Oxazoles 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivativeHCT116 (Colorectal)~72CDK8 Inhibition (Putative)[1]
Bis-oxazoles Symmetrical bis-oxazoleVarious0.1 - 10DNA Intercalation / Topoisomerase Inhibition[1]

Compared to these classes, (2-Isopropyloxazol-4-yl)methanamine hydrochloride lacks the large aromatic systems typical of tubulin inhibitors or DNA intercalators. However, its potential as a LOXL2 inhibitor is directly relevant to oncology, as LOXL2 promotes tumor invasion and metastasis.[6] Therefore, its anticancer activity may be more pronounced in assays measuring cell migration and invasion rather than direct cytotoxicity.

Antimicrobial Activity

Many simple 2,4- and 2,5-disubstituted oxazoles exhibit significant antibacterial and antifungal properties.[1][7] The activity is highly dependent on the nature of the substituents.

Compound Class Key Structural Features Example Organism MIC (µg/mL) Reference
2,4-Disubstituted Oxazoles C2-Aryl, C4-Aryl/AlkylS. aureus10 - 50[1]
Phenoxymethyl-oxazolones C2-Phenoxymethyl, C4-ArylE. coli25 - 100[1]
Oxazole-Thiazole Hybrids Oxazole linked to a thiazole ringE. coli~20[1]

The hydrophilic aminomethyl group of our target compound differs significantly from the largely lipophilic substituents found in many potent antimicrobial oxazoles. While it should be screened for antimicrobial activity, this is predicted to be a secondary or less potent bioactivity compared to its potential for enzyme inhibition.

Synthesizing the Structure-Activity Relationship (SAR)

Based on the comparative data, we can establish a predictive SAR model for oxazole derivatives related to our target compound. This relationship is crucial for guiding the design of future analogues with improved potency and selectivity.[8]

SAR_Oxazole cluster_core Oxazole Scaffold cluster_positions Key Substitution Points cluster_activities Predicted Bioactivities Core Oxazole Ring (Privileged Core) C2 C2 Position (Isopropyl) C4 C4 Position (Methanamine) C5 C5 Position (Unsubstituted) Enzyme Enzyme Inhibition (LOXL2, Kinases) [HIGHLY PROBABLE] C2->Enzyme Lipophilicity for binding Antimicrobial Antimicrobial [POSSIBLE] C2->Antimicrobial Bulky groups can increase activity C4->Enzyme Cationic group for active site interaction Cancer Anticancer (Anti-metastatic) [PROBABLE] C5->Cancer Aryl groups here often boost cytotoxicity screening_workflow cluster_primary cluster_secondary cluster_optimization start Synthesis & Purification of Target Compound tier1 Primary Screening (In Vitro) start->tier1 cytotoxicity Cytotoxicity Assay (e.g., MTT) tier1->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) tier1->antimicrobial enzyme Enzyme Inhibition Assay (e.g., LOXL2 Activity) tier1->enzyme tier2 Secondary Screening (Mechanism of Action) ic50 IC50 / MIC Determination tier2->ic50 selectivity Selectivity Profiling (vs. related enzymes/cells) tier2->selectivity moa MoA Studies (e.g., Cell Migration Assay) tier2->moa tier3 Lead Optimization sar SAR Studies (Synthesize Analogues) tier3->sar pk Pharmacokinetic Profiling (ADME/Tox) tier3->pk cytotoxicity->tier2 antimicrobial->tier2 enzyme->tier2 ic50->tier3 selectivity->tier3 moa->tier3

Caption: General workflow for the biological evaluation of novel chemical entities.

Protocol 1: MTT Assay for Antiproliferative Activity

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [9][10] Methodology:

  • Cell Plating: Seed cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of (2-Isopropyloxazol-4-yl)methanamine hydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., PBS or DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours until purple precipitate is visible. [11]5. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. [10]6. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [9]Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. It is the gold standard for antimicrobial susceptibility testing. [12][13] Methodology:

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL. [12]2. Inoculum Preparation: Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) from a fresh agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). [13]3. Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. [12]5. Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [14]7. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear). [12]The growth control must be turbid for the test to be valid.

Protocol 3: LOXL2 Inhibition Assay (Amplex Red Method)

Principle: This is a fluorometric assay that measures the H₂O₂ produced during the oxidative deamination of an amine substrate by LOXL2. Horseradish peroxidase (HRP) uses this H₂O₂ to convert the non-fluorescent Amplex Red reagent into the highly fluorescent resorufin. [15][16] Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Borate, pH 8.0.

    • Enzyme Solution: Recombinant human LOXL2 in assay buffer.

    • Substrate/Detection Mix: Prepare a 2X solution in assay buffer containing 200 µM Amplex Red, 2 U/mL HRP, and an amine substrate (e.g., 60 mM 1,5-diaminopentane).

  • Inhibitor Preparation: Prepare a serial dilution of (2-Isopropyloxazol-4-yl)methanamine hydrochloride in assay buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add 25 µL of the inhibitor dilution (or buffer for control).

    • Add 25 µL of the LOXL2 enzyme solution.

    • Incubate at room temperature for 30-60 minutes to allow for inhibitor binding. [15] * Initiate the reaction by adding 50 µL of the 2X Substrate/Detection Mix.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the rate of resorufin formation by monitoring the increase in fluorescence (Excitation: ~540 nm, Emission: ~590 nm) over 30-60 minutes.

  • Analysis: Calculate the reaction rate (slope of the fluorescence vs. time plot). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot percent inhibition vs. concentration to determine the IC50 value.

Conclusion and Future Perspectives

While direct biological data for (2-Isopropyloxazol-4-yl)methanamine hydrochloride is not yet available, a rigorous, structure-based comparison with known bioactive oxazoles provides a clear and compelling path for investigation. The evidence strongly suggests that its primary mode of action will be enzyme inhibition , driven by its C4-methanamine group. It stands as a promising candidate for an inhibitor of amine oxidases, particularly LOXL2 , warranting its synthesis and evaluation in the context of fibrosis and cancer metastasis. Its potential as a cytotoxic or antimicrobial agent appears secondary but should not be discounted without experimental validation. The protocols provided herein offer a standardized framework for elucidating the true biological profile of this and other novel oxazole derivatives, paving the way for the next generation of targeted therapeutics.

References

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... - ResearchGate. Available from: [Link]

  • CELL SIGNALING - GPCR and role of second messenger ( c-AMP). Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Available from: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available from: [Link]

  • GPCR Pathway - Creative Diagnostics. Available from: [Link]

  • MTT Cell Viability Assay Kit. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. Available from: [Link]

  • G Protein Coupled Receptors (video) - Khan Academy. Available from: [Link]

  • Accurate quantification of lysyl oxidase concentration in human tissue - bioRxiv. (2023, July 6). Available from: [Link]

  • Human LOXL2 ELISA Kit - RayBiotech. Available from: [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. Available from: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. Available from: [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression - Encyclopedia.pub. (2022, May 20). Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available from: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024, July 21). Available from: [Link]

  • Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. (2009, August 31). Available from: [Link]

  • LOXL2 Inhibitors and Breast Cancer Progression - MDPI. (2021, February 19). Available from: [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - Semantic Scholar. Available from: [Link]

  • Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (2025, August 10). Available from: [Link]

  • A Pharmacological Update of Oxadiazole Derivatives: A Review - ResearchGate. (2025, September 20). Available from: [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchGate. (2022, October 11). Available from: [Link]

  • (2-Chloropyridin-4-yl)methanamine hydrochloride from MedChemExpress - Biocompare. (2025, September 15). Available from: [Link]

  • Structure activity relationship of... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • (2-Isopropylthiazol-4-yl)methanamine | C7H12N2S | CID 16427107 - PubChem. Available from: [Link]

  • (1,2-Oxazol-4-yl)methanamine hydrochloride | C4H7ClN2O | CID 22274230 - PubChem. Available from: [Link]

  • Exploring the Structure-Activity Relationship (SAR) of Drugs - AZoLifeSciences. (2021, February 1). Available from: [Link]

  • Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Available from: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Publishing. Available from: [Link]

Sources

Validation

spectroscopic analysis for the validation of (2-Isopropyloxazol-4-yl)methanamine hydrochloride purity

Executive Summary For the validation of (2-Isopropyloxazol-4-yl)methanamine hydrochloride , a fragment-like building block critical in modern drug discovery, a single analytical method is insufficient. While HPLC-UV is t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the validation of (2-Isopropyloxazol-4-yl)methanamine hydrochloride , a fragment-like building block critical in modern drug discovery, a single analytical method is insufficient. While HPLC-UV is the industry standard for detecting trace organic impurities, it fails to account for the stoichiometry of the hydrochloride salt, residual inorganic salts, or moisture content—factors that drastically alter the effective molecular weight and subsequent stoichiometry in SAR studies.

This guide advocates for a bimodal validation strategy :

  • Primary Assay (Purity & Salt Stoichiometry): Quantitative NMR (qNMR) using an internal standard.[1][2][3]

  • Secondary Assay (Trace Impurities): HPLC-UV/MS for detecting regioisomers and synthetic precursors.

Compound Profile & Spectroscopic Challenges

The Molecule[4]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 140.18 (free base) / 176.64 (HCl salt)

  • Key Structural Features:

    • Oxazole Ring: Aromatic, prone to hydrolytic ring opening under strong acidic/basic stress.

    • Isopropyl Group (C2): Provides distinct diagnostic NMR signals (doublet/septet).

    • Methanamine (C4): Primary amine, exists as ammonium (

      
      ) in the salt form.
      
The Validation Challenge

The hydrochloride salt form introduces hygroscopicity. A "99% pure" sample by HPLC area-% might only be 90% "active" by weight due to excess water or trapped inorganic salts (e.g., NaCl from salting out). qNMR is the only self-validating method to determine the absolute weight-% purity.

Method A: Quantitative NMR (qNMR) – The "Gold Standard"

Objective: Absolute purity determination and salt stoichiometry validation.

Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[3][4] It relies on the ratio of integrations between the analyte and a certified internal standard (IS).[3]

Internal Standard Selection

For (2-Isopropyloxazol-4-yl)methanamine HCl, the choice of IS is critical. It must not overlap with the isopropyl alkyl signals (1.0–3.5 ppm) or the oxazole aromatic singlet (~7.8 ppm).

Internal StandardChemical Shift (

)
SuitabilityVerdict
Maleic Acid ~6.2 ppm (Singlet)Excellent. Sits in the "silent region" between alkyl and aromatic signals.Recommended
Dimethyl Sulfone ~3.0 ppm (Singlet)Poor. Likely overlaps with the isopropyl septet.Avoid
TCNB ~7.7 ppm (Singlet)Risky. May overlap with the oxazole ring proton.Avoid
Experimental Protocol (Self-Validating System)

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent H/D exchange of amine protons if observation is desired, though
    
    
    provides a cleaner baseline).
  • Internal Standard: Maleic Acid (TraceCERT® or equivalent).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters (Crucial for Causality):

    • Pulse Angle:

      
       (maximizes signal).
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus (usually the IS). Set
      
      
      seconds to ensure >99.9% magnetization recovery.
    • Scans: 16 or 32 (sufficient for S/N > 150:1).

    • Temperature: 298 K (constant).

Data Interpretation (The "Fingerprint")

In DMSO-


, validate the structure using these diagnostic signals:
  • 
     1.25 (d, 6H):  Isopropyl methyls.
    
  • 
     3.05 (sept, 1H):  Isopropyl methine.
    
  • 
     3.90 (s, 2H):  Methylene group attached to amine.
    
  • 
     7.85 (s, 1H):  Oxazole ring proton (C5-H). Note: This shift is sensitive to concentration and pH.
    
  • 
     8.40 (br s, 3H):  Ammonium protons (
    
    
    
    ). Visible only in anhydrous DMSO-d6.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[5][6][7]

Method B: HPLC-UV/MS – The "Impurity Hunter"

Objective: Detection of trace organic impurities (regioisomers, precursors).

qNMR has a limit of detection (LOD) around 0.1%. HPLC is required to ensure no single impurity exceeds the ICH threshold (typically 0.05% - 0.10%).

Chromatographic Conditions
  • Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge). Reasoning: Phenyl-Hexyl provides better selectivity for the aromatic oxazole ring compared to standard C18.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Note: Acidic buffer is mandatory to protonate the amine and prevent peak tailing.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic oxazole).

  • Gradient: 5% B to 95% B over 15 minutes.

Common Impurities to Watch
  • Synthetic Precursor:

    
    -haloketones (often UV active).
    
  • Regioisomer: (2-Isopropyloxazol-5-yl)methanamine (if synthesis involved ambiguous cyclization).

  • Hydrolysis Product: Ring-opened amide (check MS for M+18 mass shift).

Comparative Analysis: qNMR vs. HPLC

The following table contrasts the performance of the two methods for this specific application.

FeatureMethod A: qNMR (Internal Standard)Method B: HPLC-UV
Primary Output Absolute Weight-% Purity (Assay)Relative Area-% Purity
Reference Standard Not Required (Uses generic IS)Required (for quantification)
Salt Detection Indirectly confirms HCl stoichiometry via MW calculationBlind to inorganic salts (Cl-)
Moisture/Solvent Detects residual solvents (IPA, EtOH)Blind to water/inorganic solvents
Sensitivity (LOD) Moderate (~0.1%)High (<0.01%)
Specificity High (Structural fingerprint)High (Separation of isomers)
Throughput Fast (<10 mins sample prep + run)Slow (30-45 mins per run)

Visualizations

Validation Workflow

This decision tree outlines the logical flow for accepting a batch of the compound.

ValidationWorkflow Start Crude (2-Isopropyloxazol-4-yl) methanamine HCl qNMR Step 1: qNMR (DMSO-d6) with Maleic Acid IS Start->qNMR Check1 Check: Absolute Purity > 95%? qNMR->Check1 HPLC Step 2: HPLC-UV/MS (Phenyl-Hexyl Column) Check1->HPLC Yes Fail REJECT Recrystallize Check1->Fail No (Low Assay) Check2 Check: Single Impurity < 0.1%? HPLC->Check2 SaltCheck Step 3: Salt Stoichiometry (AgNO3 Titration or qNMR calc) Check2->SaltCheck Yes Check2->Fail No (Significant Impurity) Pass VALIDATED Release for SAR SaltCheck->Pass 1:1 Stoichiometry Confirmed SaltCheck->Fail Excess Salt/Free Base

Figure 1: Integrated validation workflow combining qNMR for assay and HPLC for impurity profiling.

NMR Signal Logic

How to assign the spectrum and identify common failure modes.

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) Region1 Region 1.0-1.4 ppm (Doublet) Spectrum->Region1 Region2 Region 7.5-8.0 ppm (Singlet) Spectrum->Region2 Region3 Region 3.5-4.5 ppm Spectrum->Region3 Assign1 Isopropyl Methyls (Expected) Region1->Assign1 Impurity1 Triplet @ 1.1 ppm? (Ethanol Residue) Region1->Impurity1 Check for Assign2 Oxazole C5-H (Expected) Region2->Assign2 Impurity2 Multiple peaks? (Regioisomer) Region2->Impurity2 Check for

Figure 2: Diagnostic signal logic for interpreting the 1H NMR spectrum of the target oxazole.

Conclusion & Recommendation

For (2-Isopropyloxazol-4-yl)methanamine hydrochloride , relying solely on HPLC is a critical error due to the compound's salt nature and low molecular weight.

Final Verdict:

  • Use qNMR (Maleic Acid IS) for lot release to establish the "True Value" (Weight-%).

  • Use HPLC-UV only to prove the absence of specific synthesis byproducts.

  • Store the compound under desiccant at -20°C, as oxazole salts can be hygroscopic and prone to hydrolysis over time.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[8] (2024).[5][6][8] Defines the regulatory requirements for specificity, linearity, and accuracy in method validation.

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy (2010). The authoritative review on qNMR mechanics and internal standard selection.

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.[9] Provides the standardized framework for qNMR in regulated environments.

  • Almac Group. Quantitative NMR (qNMR): A Primary Analytical Method.[3] Comparison of qNMR vs. HPLC for reference standard certification.

  • Tirla, A., et al. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters (2021).[10] Highlights the spectroscopic nuances and stability issues of substituted oxazoles.

Sources

Comparative

Benchmarking (2-Isopropyloxazol-4-yl)methanamine HCl: A Cross-Validation Guide for Medicinal Chemistry

Executive Summary: The Structural Case In Fragment-Based Drug Discovery (FBDD), the selection of a "linker" or "headgroup" is rarely about a single molecule; it is about the comparative advantage of that molecule against...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Case

In Fragment-Based Drug Discovery (FBDD), the selection of a "linker" or "headgroup" is rarely about a single molecule; it is about the comparative advantage of that molecule against its isosteres.

(2-Isopropyloxazol-4-yl)methanamine hydrochloride represents a strategic compromise in scaffold design. Unlike the unsubstituted oxazole (too polar, high clearance) or the thiazole isostere (higher lipophilicity, potential CYP inhibition), the 2-isopropyl oxazole moiety offers a unique balance of steric bulk and solubility.

This guide provides a cross-validation framework to benchmark this specific building block against its primary alternatives.

Comparative Analysis: The "Triad" Assessment

To validate the utility of (2-Isopropyloxazol-4-yl)methanamine, we must compare it against its direct structural competitors. The following data synthesizes physicochemical properties and synthetic performance.

Table 1: Physicochemical & Synthetic Benchmarking
FeatureTarget: (2-Isopropyloxazol-4-yl)methanamine Comparator A: (2-Isopropylthiazol-4-yl)methanamine Comparator B: (Oxazol-4-yl)methanamine
Heterocycle Oxazole (O-containing)Thiazole (S-containing)Oxazole (Unsubstituted)
Steric Bulk High (Isopropyl @ C2)High (Isopropyl @ C2)Low (H @ C2)
LogP (Calc) ~0.8 - 1.1 (Balanced)~1.5 - 1.8 (More Lipophilic)~ -0.5 (Hydrophilic)
H-Bond Acceptor Stronger (O is harder base)Weaker (S is softer base)Strong
Amide Coupling Yield High (>90%)High (>90%)Moderate (Side reactions possible)
Metabolic Liability Low (Isopropyl is metabolic handle)Moderate (S-oxidation risk)High (Rapid clearance)

Scientist's Insight: The Target compound is superior when you need to fill a hydrophobic pocket (via the isopropyl group) without sacrificing water solubility (maintained by the oxazole oxygen). Comparator A (Thiazole) is the standard backup if the oxazole is metabolically unstable, but it often incurs a solubility penalty [1, 3].

Experimental Validation Protocols

Trust in a building block comes from reproducible reactivity. The following protocols are designed to cross-validate the purity and reactivity of the HCl salt form.

Protocol A: Structural Integrity Check (Hygroscopicity Stress Test)

Rationale: HCl salts of small heteroaromatic amines are prone to deliquescence. This test validates shelf-life stability.

  • Baseline: Measure 100 mg of (2-Isopropyloxazol-4-yl)methanamine HCl. Record weight (

    
    ).
    
  • Stress: Place in a humidity chamber (75% RH, 40°C) for 24 hours.

  • Measurement: Weigh immediately (

    
    ).
    
  • Validation Criteria:

    • 
      : Non-hygroscopic (Pass).
      
    • 
      : Slightly hygroscopic (Handle in desiccator).
      
    • 
      : Deliquescent (Requires storage under Argon).
      
    • Note: Oxazole salts are typically less hygroscopic than their pyridine counterparts, but the isopropyl group adds lipophilicity that generally improves stability against moisture compared to Comparator B.

Protocol B: Functional Reactivity (Standardized Amide Coupling)

Rationale: To prove the amine is free and nucleophilic, we perform a "test coupling" with a standard hindered acid (e.g., 2-Chlorobenzoic acid).

  • Dissolution: Dissolve 1.0 eq of Acid and 1.2 eq of HATU in DMF. Add 3.0 eq of DIPEA. Stir for 5 mins.

  • Addition: Add 1.0 eq of (2-Isopropyloxazol-4-yl)methanamine HCl.

  • Reaction: Stir at RT for 2 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat), Water, Brine. Dry over Na2SO4.

  • Success Metric: Isolated yield > 85% with purity > 95%.

    • Failure Mode Analysis: If yield is low, it indicates the HCl was not fully neutralized (increase DIPEA) or the oxazole ring is interfering (rare for C4-amines).

Visualizing the Decision Logic

The following diagrams illustrate the decision-making process for selecting this scaffold and the workflow for validating it in the lab.

Diagram 1: Scaffold Selection Logic (Isostere Flow)

ScaffoldSelection Start Need Heterocyclic Linker Fragment Q1 Is Solubility Critical? Start->Q1 Q2 Is Steric Fill Required? Q1->Q2 Yes (Need Polar) Thiazole Select Thiazole Analog (Comparator A) Q1->Thiazole No (Lipophilicity OK) UnsubOx Select Unsub. Oxazole (Comparator B) Q2->UnsubOx No (Keep Small) Target Select (2-Isopropyloxazol-4-yl) methanamine (Target) Q2->Target Yes (Fill Pocket)

Caption: Decision tree for selecting the 2-isopropyl oxazole scaffold based on solubility and steric requirements.

Diagram 2: Experimental Validation Workflow

ValidationWorkflow Raw Raw Material (HCl Salt) QC QC: 1H-NMR & Hygroscopicity Raw->QC Neutral In-situ Neutralization (DIPEA/DMF) QC->Neutral Pass Coupling HATU Coupling (Test Acid) Neutral->Coupling Analysis LCMS Validation (Target > 95%) Coupling->Analysis

Caption: Step-by-step workflow for validating the chemical integrity and reactivity of the building block.

References

  • Bioisosterism in Drug Design (Oxazole vs Thiazole)

    • Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
    • Source: PMC / Molecules (MDPI).
    • URL:[Link]

  • Amide Coupling Methodologies

    • Title: Amide coupling reaction in medicinal chemistry: Coupling reagents and protocols.
    • Source: Hep
    • URL:[Link]

  • Thiazole Analog Properties (Comparator Data)

    • Title: (2-Isopropylthiazol-4-yl)methanamine | C7H12N2S | CID 16427107.[1]

    • Source: PubChem.[1][2][3][4]

    • URL:[Link]

  • Oxazole Synthesis & Reactivity

    • Title: A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives.[5]

    • Source: Taylor & Francis Online.
    • URL:[Link][5][6]

Sources

Validation

A Comparative Analysis of Synthetic Routes to (2-Isopropyloxazol-4-yl)methanamine Hydrochloride: A Guide for Medicinal Chemists

Introduction (2-Isopropyloxazol-4-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and scalable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Isopropyloxazol-4-yl)methanamine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently incorporated into pharmacologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative study of three distinct synthetic pathways to (2-Isopropyloxazol-4-yl)methanamine hydrochloride, each commencing from readily accessible starting materials. The routes are analyzed based on their synthetic efficiency, step economy, reagent accessibility, and overall practicality in a laboratory setting. The discussion is supported by detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the most suitable approach for their specific needs.

Overview of Synthetic Strategies

Three primary retrosynthetic disconnections for the target molecule were considered, leading to the development of three distinct synthetic routes. These routes are:

  • Route 1: Reductive Amination of an Aldehyde Intermediate. This pathway involves the initial construction of the 2-isopropyloxazole-4-carbaldehyde, followed by a one-pot reductive amination to install the aminomethyl group.

  • Route 2: Nucleophilic Substitution of a Halomethyl Intermediate. This strategy relies on the synthesis of a 4-(chloromethyl)-2-isopropyloxazole intermediate, followed by displacement of the chloride with an amine source.

  • Route 3: Functional Group Interconversion from a Carboxylic Acid Derivative. This approach begins with the synthesis of 2-isopropyloxazole-4-carboxylic acid, which is then converted to the corresponding primary amine via its carboxamide derivative.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Reductive Amination of 2-Isopropyloxazole-4-carbaldehyde

This route is conceptually straightforward, leveraging the robust and widely used reductive amination reaction. The key challenge lies in the efficient synthesis of the aldehyde intermediate, 2-isopropyloxazole-4-carbaldehyde.

Synthesis of the Aldehyde Intermediate

A plausible and efficient method for the synthesis of 2-isopropyloxazole-4-carbaldehyde is via the Vilsmeier-Haack formylation of a 2-isopropyloxazole precursor.[1][2][3][4] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile suitable for the formylation of electron-rich heterocycles like oxazoles.

Experimental Protocol: Synthesis of 2-Isopropyloxazole-4-carbaldehyde

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C.

  • Slowly add POCl₃ (1.2 equiv.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add 2-isopropyloxazole (1.0 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with aqueous sodium hydroxide and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-isopropyloxazole-4-carbaldehyde.

Reductive Amination and Salt Formation

With the aldehyde in hand, the final step is a reductive amination using a source of ammonia, followed by acidification to form the hydrochloride salt. Sodium cyanoborohydride or sodium triacetoxyborohydride are common reducing agents for this transformation.

Experimental Protocol: Synthesis of (2-Isopropyloxazol-4-yl)methanamine hydrochloride

  • Dissolve 2-isopropyloxazole-4-carbaldehyde (1.0 equiv.) in methanol.

  • Add ammonium chloride (5.0 equiv.) and sodium cyanoborohydride (1.5 equiv.).

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of water and concentrate under reduced pressure to remove the methanol.

  • Make the aqueous solution basic with NaOH and extract the free amine with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum.

Route 1 2-Isopropyloxazole 2-Isopropyloxazole 2-Isopropyloxazole-4-carbaldehyde 2-Isopropyloxazole-4-carbaldehyde 2-Isopropyloxazole->2-Isopropyloxazole-4-carbaldehyde 1. POCl3, DMF 2. Hydrolysis (2-Isopropyloxazol-4-yl)methanamine (2-Isopropyloxazol-4-yl)methanamine 2-Isopropyloxazole-4-carbaldehyde->(2-Isopropyloxazol-4-yl)methanamine NH4Cl, NaBH3CN (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine->(2-Isopropyloxazol-4-yl)methanamine hydrochloride HCl Route 2 Isobutyramide Isobutyramide 4-(Chloromethyl)-2-isopropyloxazole 4-(Chloromethyl)-2-isopropyloxazole Isobutyramide->4-(Chloromethyl)-2-isopropyloxazole 1,3-Dichloroacetone N-((2-Isopropyloxazol-4-yl)methyl)phthalimide N-((2-Isopropyloxazol-4-yl)methyl)phthalimide 4-(Chloromethyl)-2-isopropyloxazole->N-((2-Isopropyloxazol-4-yl)methyl)phthalimide Potassium Phthalimide (2-Isopropyloxazol-4-yl)methanamine (2-Isopropyloxazol-4-yl)methanamine N-((2-Isopropyloxazol-4-yl)methyl)phthalimide->(2-Isopropyloxazol-4-yl)methanamine Hydrazine Hydrate (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine->(2-Isopropyloxazol-4-yl)methanamine hydrochloride HCl Route 3 2-Isopropyloxazole-4-carboxylic acid 2-Isopropyloxazole-4-carboxylic acid 2-Isopropyloxazole-4-carboxamide 2-Isopropyloxazole-4-carboxamide 2-Isopropyloxazole-4-carboxylic acid->2-Isopropyloxazole-4-carboxamide 1. (COCl)2, DMF 2. NH4OH (2-Isopropyloxazol-4-yl)methanamine (2-Isopropyloxazol-4-yl)methanamine 2-Isopropyloxazole-4-carboxamide->(2-Isopropyloxazol-4-yl)methanamine LiAlH4 (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine hydrochloride (2-Isopropyloxazol-4-yl)methanamine->(2-Isopropyloxazol-4-yl)methanamine hydrochloride HCl

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